AA3-DLin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C44H78N2O4 |
|---|---|
Molecular Weight |
699.1 g/mol |
IUPAC Name |
2-[4-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]piperazin-1-yl]ethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C44H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(47)49-41-39-45-35-37-46(38-36-45)40-42-50-44(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-42H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
InChI Key |
LJCULYBZRITLON-MAZCIEHSSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of AA3-DLin: A Technical Guide to a Novel Ionizable Lipid for RNA Delivery
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
AA3-DLin is a novel, enzyme-synthesized ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of RNA therapeutics, including mRNA vaccines.[1][2][3] Its mechanism of action is centered on the pH-dependent protonation of its tertiary amine headgroup, which facilitates the efficient encapsulation of nucleic acids at a low pH and their subsequent release from endosomes into the cytoplasm of target cells. This process, known as endosomal escape, is a critical and often rate-limiting step in the successful intracellular delivery of RNA. This guide provides an in-depth examination of the physicochemical properties, mechanism of action, and experimental validation of this compound as a potent RNA delivery vehicle.
Introduction to Ionizable Lipids in RNA Delivery
The success of RNA-based therapeutics, such as siRNA for gene silencing and mRNA for protein replacement or vaccination, is critically dependent on the development of safe and effective delivery systems. Lipid nanoparticles have emerged as the leading platform for systemic RNA delivery.[4] Central to these formulations are ionizable cationic lipids, which are engineered to have a pKa value that allows them to be positively charged in the acidic environment of an endosome (pH ~5.0-6.5) but remain largely neutral in the bloodstream (pH ~7.4).[5] This pH-sensitivity is crucial for minimizing toxicity and non-specific interactions in circulation while promoting membrane fusion and cargo release within the cell. This compound is a recently developed ionizable lipid that has shown exceptional efficacy in this regard.
Physicochemical Properties of this compound Formulations
The performance of an LNP formulation is intrinsically linked to its physicochemical characteristics. This compound has been optimized through orthogonal experimental design to identify formulations with superior mRNA delivery capabilities. Unlike many standard formulations which utilize DSPC as a helper lipid, the top-performing this compound LNPs incorporate DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), which is known to adopt a non-bilayer, hexagonal II (HII) phase that can facilitate membrane fusion and endosomal escape.
Table 1: Physicochemical Characterization of Optimized this compound LNPs
| Parameter | Value | Method |
| Lipid Composition (molar ratio) | This compound/DOPE/Cholesterol/DMG-PEG | LNP Formulation |
| 40:40:25:0.5 | ||
| Apparent pKa | 5.8 | TNS Fluorescence Assay |
| Mean Hydrodynamic Diameter | ~80-100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
Note: Specific size, PDI, and encapsulation efficiency values are typically reported in the primary literature for specific batches and payloads.
Core Mechanism of Action
The mechanism of this compound-mediated RNA delivery can be delineated into several key stages, from nanoparticle formation to the release of the RNA payload into the cytoplasm.
Caption: Workflow of this compound LNP-mediated RNA delivery.
Breakdown of the Mechanism:
-
RNA Encapsulation: LNPs are typically formed using a rapid mixing technique, such as microfluidics, where a stream of lipids dissolved in ethanol is mixed with an aqueous stream of RNA in an acidic buffer (e.g., citrate buffer, pH 4.0). At this low pH, the this compound amine headgroup is protonated, conferring a positive charge that facilitates strong electrostatic interactions with the negatively charged phosphate backbone of the RNA, leading to high encapsulation efficiency.
-
Circulation and Targeting: Following formulation and dialysis to raise the pH to 7.4, the LNPs are injected. In the bloodstream, the surface of the LNP is nearly neutral as this compound (pKa 5.8) is deprotonated. This neutrality, along with a sterically-hindering polyethylene glycol (PEG)-lipid layer, helps to reduce clearance by the immune system. The LNPs can passively accumulate in tissues like the liver, or they can be targeted via the adsorption of specific proteins, like Apolipoprotein E (ApoE), which directs them to cells expressing the low-density lipoprotein receptor (LDLR).
-
Cellular Uptake and Endosomal Trafficking: Upon reaching a target cell, the LNP is internalized through endocytosis, becoming entrapped within a membrane-bound vesicle known as an endosome.
-
Endosomal Escape: This is the most critical step and the hallmark of effective ionizable lipids. As the endosome matures, its internal environment becomes progressively more acidic. When the pH drops below the pKa of this compound, its amine headgroup becomes protonated again. This "re-charging" is hypothesized to trigger RNA release through two potential, non-mutually exclusive mechanisms:
-
Membrane Destabilization: The newly cationic this compound interacts with negatively charged anionic lipids (like bis(monoacylglycero)phosphate or BMP) present on the inner leaflet of the late endosomal membrane. This interaction disrupts the lipid bilayer, potentially aided by the presence of fusogenic helper lipids like DOPE, leading to the formation of non-bilayer structures that create pores in the endosomal membrane.
-
Proton Sponge Effect: The buffering capacity of the tertiary amine on this compound can lead to a continuous influx of protons into the endosome via the vacuolar H+-ATPase. To maintain charge neutrality, this is followed by an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome.
-
-
Cytoplasmic Release and Therapeutic Effect: Once the endosomal membrane is breached, the RNA cargo is released into the cytoplasm. Here, mRNA can be translated by the ribosomal machinery to produce a protein of interest, while siRNA can be loaded into the RNA-induced silencing complex (RISC) to mediate the degradation of a target mRNA.
Experimental Protocols and Validation
The efficacy of this compound has been validated through a series of standardized in vitro and in vivo experiments.
LNP Formulation and Characterization
Caption: Experimental workflow for LNP formulation and characterization.
Protocol Summary: LNP Formulation by Microfluidic Mixing
-
Preparation of Solutions: An organic phase is prepared by dissolving this compound, DOPE, cholesterol, and a PEG-lipid in absolute ethanol at a specific molar ratio (e.g., 40:40:25:0.5). An aqueous phase is prepared by dissolving the RNA cargo in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
Microfluidic Mixing: The two solutions are pumped through a microfluidic mixing device (e.g., a T-junction mixer) at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing causes nanoprecipitation and self-assembly of the lipids around the RNA cargo.
-
Dialysis: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and neutralize the pH.
-
Characterization: The final LNP product is characterized to determine its mean particle size and polydispersity index (PDI) by Dynamic Light Scattering (DLS), its RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen), and its apparent pKa using the TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) fluorescence assay.
In Vivo Efficacy Assessment
Protocol Summary: Luciferase mRNA Delivery in Mice
-
Administration: BALB/c or C57BL/6 mice are administered a defined dose of LNPs encapsulating firefly luciferase (FLuc) mRNA (e.g., 0.1-1.0 mg/kg) via intravenous or intramuscular injection.
-
Bioluminescence Imaging: At a specified time point post-injection (e.g., 6 hours), mice are injected intraperitoneally with a D-luciferin substrate.
-
Quantification: Anesthetized mice are then imaged using an in vivo imaging system (IVIS) to detect and quantify the bioluminescent signal produced by the translated luciferase enzyme. Signal intensity (total flux in photons/second) is measured in whole bodies or dissected organs to determine the biodistribution and potency of the LNP formulation.
Table 2: Representative In Vivo Performance Data
| Assay | Model | Key Finding |
| mRNA Delivery | BALB/c Mice (Luciferase mRNA) | This compound LNPs demonstrate high levels of protein expression, particularly in the liver and spleen. |
| Immunogenicity | BALB/c Mice (SARS-CoV-2 Spike mRNA) | This compound LNP vaccines elicit robust spike protein-specific antibody titers and a strong, Th1-biased T cell response. |
| Stability | Long-term Storage | This compound LNPs can be stored frozen at -20°C for up to 12 months without a significant reduction in transfection efficacy. |
Structure-Activity Relationship of this compound
The efficacy of this compound is a direct result of its chemical structure, which balances the requirements for RNA encapsulation, stability in circulation, and pH-triggered endosomal release.
Caption: Structure-activity relationship of the this compound lipid.
-
Amine Headgroup: The piperazine-based headgroup is designed to have a pKa of 5.8, which is lower than the optimal range of 6.2-6.7 often cited for liver-targeting siRNA LNPs. This lower pKa may contribute to improved stability and reduced toxicity in circulation, while still being sufficiently low to trigger protonation and endosomal escape in the acidic endosome.
-
Ester Linkages: The ester bonds connecting the headgroup to the lipid tails are biodegradable, meaning they can be cleaved by endogenous esterase enzymes. This ensures that the lipid does not accumulate in the body over time, enhancing its safety profile.
-
Unsaturated Lipid Tails: The dual linoleate tails are unsaturated (containing C=C double bonds), which introduces kinks into the hydrocarbon chains. This prevents tight packing of the lipids, increasing the fluidity of the LNP membrane and promoting the formation of the non-bilayer structures necessary for fusion with the endosomal membrane.
Conclusion
The mechanism of action of this compound is a sophisticated, multi-stage process governed by its unique chemical structure and the resulting physicochemical properties of its LNP formulations. Its low pKa, biodegradable ester linkages, and unsaturated lipid tails work in concert to efficiently encapsulate RNA, remain stable in circulation, and mediate a potent, pH-triggered endosomal escape. The robust in vivo data, demonstrating high levels of protein expression and strong immunogenicity, underscore the potential of this compound as a next-generation delivery vehicle for a wide range of RNA-based therapeutics and vaccines.
References
- 1. Enzyme-Catalyzed One-Step Synthesis of Ionizable Cationic Lipids for Lipid Nanoparticle-Based mRNA COVID-19 Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipid nanoparticles (LNPs) for in vivo RNA delivery and their breakthrough technology for future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A comprehensive overview for researchers, scientists, and drug development professionals.
An In-depth Technical Guide to the Ionizable Lipid AA3-DLin: Chemical Structure, Properties, and Applications in mRNA Delivery
This technical guide provides a detailed examination of this compound, a novel ionizable cationic lipid integral to the development of lipid nanoparticle (LNP) systems for messenger RNA (mRNA) delivery. This document outlines its chemical structure, physicochemical properties, synthesis, and formulation into LNPs, along with the associated experimental protocols and characterization data.
Chemical Structure and Physicochemical Properties
This compound, formally known as piperazine-1,4-diylbis(ethane-2,1-diyl) (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate), is an ionizable lipid specifically designed for the efficient encapsulation and delivery of nucleic acids. Its structure features a piperazine-based headgroup and two linoleate tails, which are crucial for its function in LNPs. The ionizable nature of the piperazine headgroup, with a pKa of 5.8, allows for a positive charge at acidic pH, facilitating the encapsulation of negatively charged mRNA, and a near-neutral charge at physiological pH, which reduces toxicity and enhances stability in circulation.[1][2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | piperazine-1,4-diylbis(ethane-2,1-diyl) (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate) | [3] |
| CAS Number | 2832061-33-1 | |
| Molecular Formula | C44H78N2O4 | |
| Molecular Weight | 699.1 g/mol | |
| pKa | 5.8 | |
| Purity | >95% | |
| Appearance | A solution in ethanol |
Synthesis of this compound
The synthesis of this compound is achieved through a one-step, enzyme-catalyzed esterification reaction. This method is considered a "green chemistry" approach due to its high efficiency and reduced use of hazardous materials. The reaction involves the esterification of linoleic acid with 1,4-bis(2-hydroxyethyl)piperazine, catalyzed by Candida antarctica lipase B (CALB).
-
Reactant Preparation: Dissolve linoleic acid and 1,4-bis(2-hydroxyethyl)piperazine in a suitable organic solvent (e.g., toluene) in a molar ratio of approximately 2:1.
-
Enzymatic Reaction: Add immobilized Candida antarctica lipase B (CALB) to the reactant mixture. The reaction is typically carried out at a controlled temperature (e.g., 60°C) with constant stirring for a specified duration (e.g., 48 hours) to ensure high conversion.
-
Purification: After the reaction is complete, the enzyme is removed by filtration. The solvent is then evaporated under reduced pressure. The crude product is purified using silica gel column chromatography to yield pure this compound.
Formulation of this compound-based Lipid Nanoparticles (LNPs)
This compound is a key component in the formulation of LNPs for mRNA delivery. A common formulation consists of this compound, a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEGylated lipid like 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG). The molar ratio of these components is critical for the efficacy and stability of the LNPs. A frequently used molar ratio is 40:40:25:0.5 (this compound:DOPE:Cholesterol:DMG-PEG).
The formulation of these LNPs is typically performed using a microfluidic mixing technique. This method allows for precise control over the nanoprecipitation process, resulting in LNPs with uniform size and high encapsulation efficiency.
-
Solution Preparation:
-
Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG at a molar ratio of 40:40:25:0.5.
-
Dissolve the mRNA payload in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Pump the two solutions through a microfluidic mixing chip (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces nanoprecipitation and self-assembly of the LNPs, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.
-
-
Concentration and Sterilization:
-
The dialyzed LNP solution is concentrated to the desired final concentration using a suitable method like tangential flow filtration.
-
The final formulation is sterilized by passing it through a 0.22 µm filter.
-
Characterization of this compound LNPs
The physicochemical characteristics of the formulated LNPs are critical for their performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
Table 2: Typical Characterization Data for this compound LNPs
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | Near-neutral | Electrophoretic Light Scattering (ELS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
These properties collectively ensure that the LNPs are of a suitable size for cellular uptake, have a narrow size distribution for batch-to-batch consistency, possess a neutral surface charge to avoid rapid clearance from circulation, and have efficiently encapsulated the mRNA payload.
In Vivo Delivery and Mechanism of Action
Upon administration, this compound LNPs circulate in the bloodstream and are taken up by target cells, primarily hepatocytes in the liver, through apolipoprotein E (ApoE)-mediated endocytosis. Inside the endosome, the acidic environment leads to the protonation of the tertiary amines in this compound. This positive charge promotes the interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the protein of interest.
Conclusion
This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its rational design, efficient synthesis, and favorable properties when formulated into LNPs make it a promising candidate for the development of mRNA-based therapeutics and vaccines. This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers and developers working to harness the potential of mRNA technology.
References
The Ascendancy of AA3-DLin in mRNA Vaccine Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering rapid development timelines and potent immunological responses. At the heart of this technology lies the lipid nanoparticle (LNP), a sophisticated delivery vehicle designed to protect the fragile mRNA molecule and facilitate its entry into target cells. A critical component of these LNPs is the ionizable lipid, and among the novel contenders in this space, AA3-DLin has emerged as a promising candidate, demonstrating exceptional performance in preclinical studies. This technical guide provides an in-depth exploration of the role of this compound in mRNA vaccine technology, detailing its synthesis, formulation into LNPs, and the methodologies used to evaluate its efficacy and immunogenicity.
This compound: A Novel Ionizable Lipid
This compound is an ionizable cationic lipid specifically designed for the formulation of LNPs for mRNA delivery. Its development through an innovative one-step, enzyme-catalyzed esterification method offers a "green chemistry" approach with high yields and purity[1][2]. The rational design of this compound incorporates two unsaturated linoleic lipid chains, two tertiary amine head groups from piperazine that provide positive charges for mRNA condensation in an acidic environment, and two biodegradable ester linkers, contributing to its favorable safety profile[2].
Physicochemical Properties
The performance of an ionizable lipid is intrinsically linked to its physicochemical properties. The pKa of this compound, a critical parameter for endosomal escape, is a key characteristic that governs its function. While specific pKa values for this compound were not found in the provided search results, it is designed to be neutral at physiological pH and become protonated in the acidic environment of the endosome, a crucial step for disrupting the endosomal membrane and releasing the mRNA payload into the cytoplasm[][4].
Performance and Efficacy of this compound-Based LNPs
LNPs formulated with this compound have demonstrated outstanding mRNA delivery efficacy and the ability to induce robust immune responses in preclinical models.
In Vivo Protein Expression
The primary function of an mRNA vaccine is to deliver the genetic code for a specific antigen to the host cells, which then translate it into protein. The efficiency of this process is a key measure of the delivery vehicle's performance. In vivo studies using luciferase-encoding mRNA (Fluc mRNA) have shown that this compound LNPs lead to significant protein expression.
| Ionizable Lipid | Animal Model | Route of Administration | mRNA Dose | Peak Luciferase Expression (Total Flux, photons/second) | Time Point | Reference |
| This compound | BALB/c Mice | Intramuscular | 5 µg | Data not explicitly quantified in search results, but described as "outstanding" and showing "much improved transfection efficacy" over MC3 and ALC-0315. | 6 hours | |
| MC3 | C57BL/6 Mice | Intravenous | 10 µg | ~5 x 10^9 | 6 hours | |
| ALC-0315 | C57BL/6 Mice | Intravenous | 10 µg | Not specified, but shown to be potent. | Not specified | |
| SM-102 | Zebrafish Embryos | Not specified | Not specified | Significantly higher than Dlin-MC3-DMA. | Not specified |
Immunogenicity
Beyond protein expression, the ultimate measure of a vaccine's success is its ability to elicit a potent and durable immune response. This compound LNPs encapsulating SARS-CoV-2 spike protein mRNA have been shown to induce strong immunogenicity in BALB/c mice.
| Vaccine Formulation | Animal Model | Immunization Schedule | Peak IgG Titer (Median) | Neutralizing Antibody Titer (Median) | T-Cell Response | Reference |
| This compound LNP-mRNA (SARS-CoV-2 Spike) | BALB/c Mice | Not specified | Described as "strong immunogenicity" | Described as "strong immunogenicity" | Th1-biased T-cell immune response | |
| mRNA-1273 (1 µg) | C57BL/6 Mice | 2 doses, 4-week interval | Not specified | Not specified | Strong CD4+ and CD8+ T-cell responses | |
| BNT162b2 (4 µg) | C57BL/6 Mice | 1 dose | 179 (binding antibody titer) | 79 | Not specified |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the development and evaluation of this compound-based mRNA vaccines.
Synthesis of this compound
This compound is synthesized using a one-step, enzyme-catalyzed esterification process.
-
Enzyme: Candida antarctica Lipase B (CALB)
-
Substrates: Amino alcohols and lipid acids (specifically, linoleic acid)
-
Reaction Conditions: The reaction is typically carried out in an organic solvent. The enzyme catalyzes the esterification between the hydroxyl groups of the amino alcohol and the carboxyl groups of the lipid acids.
-
Purification: The final product is purified to remove unreacted substrates and the enzyme. The purity and chemical structure are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization (ESI) mass spectrometry.
Formulation of this compound LNPs
The formulation of mRNA-loaded LNPs is a critical step that determines the physicochemical properties and biological activity of the vaccine. Microfluidic mixing is a commonly used technique for the reproducible and scalable production of LNPs.
-
Lipid Composition: A typical formulation consists of the ionizable lipid (this compound), a helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000). The optimized molar ratio for this compound LNPs is reported to be 40:40:25:0.5 (this compound:DOPE:Cholesterol:DMG-PEG).
-
Preparation of Solutions:
-
The lipid mixture is dissolved in ethanol.
-
The mRNA is diluted in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
-
Microfluidic Mixing:
-
The ethanolic lipid solution and the aqueous mRNA solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.
-
The rapid mixing of the two streams leads to a change in solvent polarity, causing the self-assembly of the lipids around the mRNA to form LNPs.
-
-
Downstream Processing:
-
The resulting LNP suspension is dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and raise the pH, which neutralizes the surface charge of the LNPs.
-
The LNPs can be concentrated using ultrafiltration if necessary.
-
Characterization of this compound LNPs
Thorough characterization of the formulated LNPs is essential to ensure quality and consistency.
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). LNPs for in vivo applications typically have a size range of 80-150 nm with a PDI below 0.2.
-
Zeta Potential: Measured to determine the surface charge of the nanoparticles.
-
mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) that measures the amount of encapsulated mRNA versus the total amount of mRNA. High encapsulation efficiency (>90%) is desirable.
-
Morphology: Visualized using Cryogenic Transmission Electron Microscopy (Cryo-TEM) to assess the structure of the LNPs.
In Vivo Evaluation of Protein Expression (Luciferase Assay)
The in vivo efficacy of mRNA delivery is commonly assessed by measuring the expression of a reporter protein, such as firefly luciferase (Fluc).
-
Animal Model: Typically BALB/c or C57BL/6 mice.
-
Administration: LNPs encapsulating Fluc mRNA are administered to the mice, usually via intramuscular (IM) or intravenous (IV) injection.
-
Bioluminescence Imaging:
-
At a specified time point post-injection (e.g., 6 hours), the mice are injected intraperitoneally with a D-luciferin solution (e.g., 150 mg/kg).
-
After a short incubation period (e.g., 10-15 minutes), the mice are anesthetized and imaged using an in vivo imaging system (IVIS) to detect the bioluminescent signal produced by the luciferase enzyme.
-
The intensity of the signal (total flux, measured in photons/second) is quantified to determine the level of protein expression.
-
-
Ex Vivo Imaging: Organs of interest (e.g., liver, spleen, muscle at the injection site) can be harvested and imaged to assess the biodistribution of protein expression.
Assessment of Immunogenicity
To evaluate the vaccine potential of this compound LNPs, the induced immune response is characterized.
-
Measurement of Antibody Titers (ELISA):
-
Blood samples are collected from immunized mice at various time points.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the serum to quantify the levels of antigen-specific antibodies (e.g., IgG, IgG1, IgG2a). This involves coating plates with the target antigen, incubating with diluted serum samples, and then detecting bound antibodies with enzyme-conjugated secondary antibodies.
-
-
Neutralizing Antibody Assay:
-
This assay measures the ability of the induced antibodies to block viral entry into cells.
-
Pseudovirus neutralization assays are commonly used, where a non-replicating virus is engineered to express the target antigen (e.g., SARS-CoV-2 spike protein) and a reporter gene (e.g., luciferase).
-
The pseudovirus is incubated with serially diluted serum from immunized mice before being added to susceptible cells. The reduction in reporter gene expression is measured to determine the neutralizing antibody titer.
-
-
T-Cell Response Analysis (ELISpot and Intracellular Cytokine Staining):
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated from immunized mice.
-
The cells are restimulated in vitro with the target antigen (e.g., spike protein peptides).
-
ELISpot Assay: Measures the frequency of antigen-specific cytokine-secreting T-cells (e.g., IFN-γ for Th1 response, IL-4 for Th2 response).
-
Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: Allows for the characterization of the phenotype of the responding T-cells (e.g., CD4+ or CD8+) and the profile of cytokines they produce upon stimulation.
-
Signaling Pathways and Experimental Workflows
Cellular Uptake and Endosomal Escape Pathway
The delivery of mRNA to the cytoplasm is a multi-step process.
References
- 1. Enzyme-Catalyzed One-Step Synthesis of Ionizable Cationic Lipids for Lipid Nanoparticle-Based mRNA COVID-19 Vaccines - CD Bioparticles [cd-bioparticles.net]
- 2. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 4. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
Enzyme-Catalyzed Synthesis of AA3-DLin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the enzyme-catalyzed synthesis of AA3-DLin, a potent ionizable cationic lipid crucial for the formulation of lipid nanoparticles (LNPs) for mRNA delivery. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic and biological pathways involved, tailored for researchers and professionals in drug development.
Introduction to this compound and Enzymatic Synthesis
This compound is an ionizable cationic lipid that has demonstrated significant promise in the delivery of mRNA therapeutics, including vaccines.[1][2] Its unique structure allows for efficient encapsulation of mRNA and subsequent release within the cytoplasm of target cells. The synthesis of this compound can be effectively achieved through a one-step, enzyme-catalyzed esterification process. This chemoenzymatic approach offers a highly efficient and green alternative to traditional chemical synthesis methods. The key enzyme in this process is Candida antarctica lipase B (CALB), which facilitates the esterification of an amino alcohol with fatty acids.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and related lipid nanoparticles (LNPs).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Full Chemical Name | piperazine-1,4-diylbis(ethane-2,1-diyl) (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate) | |
| Molecular Formula | C44H78N2O4 | |
| Molecular Weight | 699.1 g/mol | |
| pKa | 5.8 | |
| CAS Number | 2832061-33-1 |
Table 2: Representative Yields of Enzymatic Synthesis of a Lipid Library
| Lipid Name | Yield (%) | Purity (%) |
| AA1-C8 | 62 | 78 |
| AA1-C10 | 68 | 72 |
| AA1-C12 | 72 | 68 |
Note: This data is from the synthesis of a lipid library under similar enzymatic conditions and serves as a reference for expected outcomes.
Table 3: Formulation and Characterization of this compound LNPs
| Parameter | Value |
| Lipid Molar Ratio (this compound:DOPE:Cholesterol:DMG-PEG) | 40:40:25:0.5 |
| Size (nm) | ~100 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | ~ +15 mV |
| Encapsulation Efficiency (%) | ~85% |
Experimental Protocols
Enzyme-Catalyzed Synthesis of this compound
This protocol describes the one-step esterification of 1,4-bis(2-hydroxyethyl)piperazine with linoleic acid catalyzed by Candida antarctica lipase B (CALB).
Materials:
-
1,4-bis(2-hydroxyethyl)piperazine
-
Linoleic Acid
-
Immobilized Candida antarctica lipase B (CALB)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 1,4-bis(2-hydroxyethyl)piperazine (1 mmol) and linoleic acid (2.2 mmol).
-
Add anhydrous toluene as the solvent.
-
Add molecular sieves to the mixture to remove water generated during the reaction.
-
Add immobilized CALB (10% by weight of substrates).
-
The reaction mixture is stirred at 60 °C for 48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter off the enzyme and molecular sieves.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to obtain this compound as an oil.
-
Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Formulation of this compound Lipid Nanoparticles (LNPs)
This protocol outlines the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.[3][4]
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
mRNA
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG in ethanol to prepare a stock solution with a molar ratio of 40:40:25:0.5.
-
The total lipid concentration should be between 10-25 mM.
-
-
Preparation of mRNA Solution:
-
Dissolve the mRNA in citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the mRNA solution into another.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (typically 3:1 aqueous to organic phase).
-
-
Purification:
-
The resulting LNP solution is collected.
-
Dialyze the LNP solution against PBS (pH 7.4) overnight to remove ethanol and unencapsulated mRNA.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Visualizations
Synthesis Pathway of this compound
Caption: Enzymatic synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow from synthesis to application.
Cellular Uptake and Endosomal Escape Signaling Pathway
Caption: Cellular uptake and endosomal escape of this compound LNPs.
References
Introduction: The Pivotal Role of Ionizable Lipids in Gene Delivery
An In-Depth Technical Guide to AA3-DLin for Ionizable Lipid Nanoparticle (LNP) Applications
Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering nucleic acid therapeutics, a prominence underscored by their critical role in the successful mRNA-based COVID-19 vaccines.[1][2][3][4][5] These sophisticated delivery vehicles are typically composed of four key components: an ionizable lipid, a phospholipid (or "helper" lipid), cholesterol, and a polyethylene glycol (PEG)-conjugated lipid.
At the heart of this technology lies the ionizable lipid , a component that is fundamental to both the encapsulation of negatively charged nucleic acid cargo and its subsequent release into the cell's cytoplasm. These lipids are ingeniously designed to be near-neutral at physiological pH (around 7.4) but become positively charged in the acidic environment of the endosome (pH below 6.5). This pH-responsive behavior is the key to their function. During LNP formulation at an acidic pH, the ionizable lipid's positive charge facilitates the encapsulation of mRNA or siRNA. After administration and cellular uptake via endocytosis, the acidification of the endosome protonates the lipid again. This induced positive charge is believed to promote interaction with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm where it can be translated into protein.
This guide focuses on a promising ionizable cationic lipid, This compound , which has demonstrated high efficacy for mRNA delivery and offers unique advantages in its synthesis and stability.
This compound: A Novel Ionizable Lipid Synthesized via Green Chemistry
This compound is an ionizable cationic lipid developed through an innovative one-step, enzyme-catalyzed esterification process. This "Green Chemistry" approach utilizes the enzyme Candida antarctica Lipase B, offering a significant advantage over the multi-step, lower-yield chemical syntheses of other lipids like DLin-MC3-DMA, ALC-0315, and SM-102.
The structure of this compound is rationally designed for effective gene delivery and biocompatibility. It features:
-
Two unsaturated linoleic acid chains: These lipid tails contribute to the overall structure and fusogenicity of the LNP.
-
A piperazine head group: This core contains two tertiary amines, which can be protonated in an acidic environment to provide the positive charge necessary for mRNA condensation and endosomal escape.
-
Biodegradable ester linkers: The connection between the lipid tails and the head group is via ester bonds, which are susceptible to hydrolysis in the body, potentially reducing cytotoxicity and improving the safety profile.
The pKa value of this compound is 5.8, placing it in an optimal range for facilitating endosomal escape.
Experimental Protocols and Methodologies
Synthesis of this compound
The synthesis of this compound is achieved through a one-step enzyme-catalyzed esterification.
Methodology:
-
Reactants: The primary reactants are an amino alcohol containing the piperazine core and linoleic acid.
-
Enzyme Catalyst: Candida antarctica Lipase B is used to catalyze the esterification reaction.
-
Process: The reactants are combined in the presence of the enzyme, which facilitates the formation of ester bonds between the hydroxyl groups of the amino alcohol and the carboxylic acid groups of the linoleic acid.
-
Yield: This method results in a high chemical yield and purity, minimizing the need for extensive post-reaction processing.
LNP Formulation Protocol
This compound LNPs are typically formulated using a rapid mixing technique, such as with a microfluidic device, to ensure uniform particle formation.
Materials:
-
Lipid Stock (in Ethanol): A mixture of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG) dissolved in 100% ethanol. A successfully tested molar ratio is 40:40:25:0.5 (this compound:DOPE:Cholesterol:DMG-PEG).
-
Aqueous Phase: mRNA dissolved in a low pH buffer, such as 25 mM sodium acetate (pH 4.6).
-
Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Methodology:
-
Preparation: The lipid-ethanol solution and the mRNA-aqueous solution are prepared separately.
-
Microfluidic Mixing: The two solutions are driven through a microfluidic mixing chamber (e.g., a T-junction mixer) at a controlled flow rate (e.g., a 3:1 aqueous to organic phase volumetric ratio). The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA core, forming the LNP.
-
Maturation: The resulting solution may be incubated at room temperature for a short period (e.g., 15 minutes) to allow the particles to stabilize.
-
Purification and Buffer Exchange: The LNP solution is dialyzed against PBS (pH 7.4) using a dialysis cassette (e.g., MWCO 3500) for at least 1-2 hours. This step removes the ethanol and raises the pH of the surrounding buffer to a physiological level, resulting in a near-neutral surface charge for the final LNP formulation.
-
Sterilization: The final LNP suspension should be sterile-filtered through a 0.2 µm filter.
Mechanism of Action: Intracellular Delivery
The efficacy of this compound LNPs hinges on their ability to navigate the intracellular environment to deliver their mRNA payload to the cytoplasm.
-
Cellular Uptake: LNPs are taken up by cells, generally through endocytosis.
-
Endosomal Acidification: Once inside an endosome, proton pumps in the endosomal membrane begin to lower the internal pH.
-
Protonation of this compound: As the pH drops below the pKa of this compound (5.8), its tertiary amine head groups become protonated, shifting the lipid's charge from neutral to strongly positive.
-
Endosomal Escape: The now cationic LNPs are thought to interact with anionic phospholipids present in the endosomal membrane. This electrostatic interaction disrupts the membrane's integrity, allowing the LNP and its mRNA cargo to escape into the cell's cytoplasm.
-
mRNA Translation: Freed in the cytoplasm, the mRNA is accessible to the cell's ribosomal machinery and is translated into the therapeutic or antigenic protein.
Performance and Characterization Data
The performance of an LNP formulation is defined by its physicochemical properties and its biological efficacy. Orthogonal design of experiment (DoE) methodologies have been employed to fine-tune the molar ratios of this compound LNP components for optimal performance.
Table 1: Physicochemical Properties of this compound and Formulated LNPs
| Parameter | Value/Range | Method | Significance |
| This compound pKa | 5.8 | TNS Assay | Ensures protonation occurs within the endosomal pH range for effective cargo release. |
| Particle Size | ~76-95 nm | Dynamic Light Scattering (DLS) | Optimal size for cellular uptake and avoiding rapid clearance. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates a narrow and uniform particle size distribution, crucial for reproducibility. |
| Encapsulation Efficiency | > 90% | RiboGreen Assay | High efficiency ensures a maximal therapeutic payload per particle. |
| Zeta Potential (at pH 7.4) | Near-neutral | Laser Doppler Velocimetry | A neutral surface charge at physiological pH minimizes non-specific interactions and toxicity. |
| Storage Stability | Stable at -20°C for up to 12 months | In vivo/In vitro assays post-storage | Demonstrates excellent long-term storage capability without loss of delivery efficiency. |
Table 2: Preclinical In Vivo Performance of this compound LNPs
| Application | Animal Model | Key Findings | Reference |
| COVID-19 mRNA Vaccine | BALB/c Mice | Induced strong immunogenicity, demonstrated by high antibody titers and a robust T cell immune response following vaccination with LNPs encapsulating SARS-CoV-2 spike mRNA. | |
| General mRNA Delivery | Mice | Showed outstanding mRNA delivery efficacy. |
Conclusion
This compound represents a significant advancement in the field of ionizable lipids for LNP-mediated nucleic acid delivery. Its development via a one-step, enzyme-catalyzed "Green Chemistry" approach provides a more efficient and scalable synthesis route compared to many existing lipids. Preclinical data demonstrate that LNP formulations incorporating this compound exhibit excellent physicochemical properties, high mRNA encapsulation efficiency, and robust in vivo performance, leading to strong immunogenicity for vaccine applications. Furthermore, its proven long-term storage stability addresses a critical logistical challenge in the distribution of advanced therapeutics. As the demand for versatile and effective gene delivery platforms continues to grow, this compound stands out as a highly promising candidate for the development of next-generation mRNA vaccines and therapeutics.
References
Methodological & Application
Application Notes and Protocols for AA3-DLin Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). A key component of these delivery vehicles is the ionizable cationic lipid, which is crucial for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells. AA3-DLin is a novel ionizable cationic lipid that has demonstrated high efficiency for mRNA delivery.[1] This document provides detailed protocols for the formulation of this compound lipid nanoparticles, as well as for their application in in vitro cell culture and in vivo animal models.
Data Presentation
Table 1: this compound LNP Formulation Composition
| Component | Molar Ratio (%) | Role |
| This compound | 40 | Ionizable cationic lipid (pKa = 5.8) for RNA encapsulation and endosomal escape.[1] |
| DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) | 40 | Helper lipid that promotes the formation of non-bilayer structures, aiding in endosomal escape. |
| Cholesterol | 25 | Structural "helper" lipid that enhances nanoparticle stability and membrane fusion.[2] |
| DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | 0.5 | PEGylated lipid that controls particle size and reduces aggregation.[2] |
Table 2: Stock Solutions and Buffers
| Solution/Buffer | Composition | Purpose |
| Lipid Stock Solution | This compound, DOPE, Cholesterol, DMG-PEG 2000 dissolved in 100% Ethanol | Organic phase for LNP formation. |
| RNA Solution | RNA (siRNA or mRNA) in 50 mM Citrate Buffer (pH 4.0) | Aqueous phase containing the nucleic acid cargo. |
| Dialysis Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Buffer for purification and exchange to a physiological pH. |
Experimental Protocols
Protocol 1: this compound Lipid Nanoparticle Formulation
This protocol details the preparation of this compound LNPs using a rapid mixing method.
1. Preparation of Lipid Stock Solution: a. Dissolve this compound, DOPE, Cholesterol, and DMG-PEG 2000 in 100% ethanol to achieve a final molar ratio of 40:40:25:0.5.[3] b. The total lipid concentration in the ethanol phase is typically between 10-25 mM. c. Vortex the mixture until all lipids are fully dissolved, ensuring a clear solution.
2. Preparation of RNA Solution: a. Dilute the RNA (siRNA or mRNA) stock in 50 mM citrate buffer (pH 4.0) to the desired concentration. b. The final nucleic acid to total lipid weight ratio is typically around 1:10 to 1:20.
3. LNP Formation by Rapid Mixing: a. This can be achieved through various methods such as pipette mixing, vortex mixing, or using a microfluidic device. b. For vortex mixing: Vigorously vortex the RNA solution while rapidly adding the lipid stock solution. A typical volumetric ratio is 3 parts aqueous phase to 1 part organic phase. c. Continue vortexing for an additional 20-30 seconds. The solution should become opalescent, indicating nanoparticle formation. d. Incubate the resulting LNP suspension at room temperature for 15-30 minutes.
4. Purification and Buffer Exchange: a. Transfer the LNP suspension to a dialysis cassette (e.g., MWCO 3.5 kDa). b. Perform dialysis against sterile PBS (pH 7.4) at 4°C for at least 2 hours, with several buffer changes, to remove ethanol and raise the pH.
5. Sterilization and Characterization: a. Sterilize the final LNP formulation by passing it through a 0.22 µm filter. b. Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). c. Determine the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen). d. Store the final LNP formulation at 4°C. For long-term storage, freezing at -20°C may be possible.
Protocol 2: In Vitro Transfection of Cells with this compound LNPs
This protocol is for the delivery of siRNA or mRNA to cultured cells.
1. Cell Seeding: a. Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-90% confluency at the time of transfection. b. Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
2. Transfection: a. On the day of transfection, dilute the this compound LNP formulation in pre-warmed, serum-free cell culture medium to the desired final RNA concentration (e.g., 1-50 nM for siRNA). b. Remove the existing medium from the cells and gently add the LNP-containing medium. c. Incubate the cells with the LNPs for 4-6 hours at 37°C. d. After incubation, add an equal volume of complete medium (containing 2x the normal serum concentration) or replace the transfection medium with fresh complete medium.
3. Analysis of Gene Knockdown or Protein Expression: a. Incubate the cells for an additional 24-72 hours. b. For siRNA-mediated knockdown, analyze the target mRNA levels by RT-qPCR or protein levels by Western blot or ELISA. c. For mRNA-mediated protein expression, analyze the expressed protein by methods such as fluorescence microscopy (for fluorescent proteins), Western blot, or functional assays.
Protocol 3: In Vivo Administration of this compound LNPs in Mice
This protocol describes the systemic administration of LNPs via tail vein injection.
1. Dose Preparation: a. Dilute the sterile this compound LNP stock solution with sterile PBS to achieve the desired final dose (e.g., 0.1-1.0 mg/kg of RNA) in a typical injection volume of 100-200 µL.
2. Administration: a. Warm the LNP solution to room temperature. b. Place the mouse in a restrainer to immobilize it and visualize the lateral tail vein. c. Swab the tail with 70% ethanol. d. Carefully insert the needle into the tail vein and slowly inject the LNP solution.
3. Monitoring and Sample Collection: a. Monitor the animals for any adverse reactions post-injection. b. At the desired time point post-injection, tissues can be harvested for analysis of gene knockdown or protein expression.
Mandatory Visualization
Caption: Workflow for this compound Lipid Nanoparticle Formulation.
Caption: Cellular Pathway of siRNA Delivery by this compound LNPs.
References
Molar Ratio and Preparation of AA3-DLin Lipid Nanoparticles for RNA Delivery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The composition of these LNPs is critical to their efficacy and safety. AA3-DLin is a novel ionizable cationic lipid that has demonstrated high efficiency in mRNA delivery. This document provides a detailed protocol for the preparation of this compound-based LNPs, with a specific focus on the molar ratios of the lipid components. The provided methodology is based on established microfluidic mixing techniques, which ensure reproducible and scalable LNP production.
Molar Ratios of Lipid Components
The optimal molar ratio for the formulation of this compound LNPs for efficient mRNA delivery has been identified as follows:
| Component | Molar Ratio (%) |
| This compound | 40 |
| DOPE | 40 |
| Cholesterol | 25 |
| DMG-PEG 2000 | 0.5 |
Table 1: Molar Ratios of Lipids for this compound LNP Formulation. This table outlines the optimized molar percentages of the individual lipid components required for the successful preparation of this compound LNPs.
Each lipid component plays a crucial role in the structure and function of the LNP:
-
This compound: An ionizable cationic lipid that is essential for encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm.[1][2]
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): A helper lipid that aids in the formation of the lipid bilayer and contributes to the endosomal escape of the payload.
-
Cholesterol: A structural component that modulates membrane fluidity and stability, contributing to the overall integrity of the LNP.
-
DMG-PEG 2000: A PEGylated lipid that forms a hydrophilic corona on the surface of the LNP, preventing aggregation and reducing immunogenicity.[3]
Experimental Protocol: this compound LNP Preparation via Microfluidic Mixing
This protocol details the step-by-step procedure for the preparation of this compound LNPs encapsulating mRNA.
2.1. Materials and Reagents:
-
This compound (ionizable lipid)
-
DOPE (helper lipid)
-
Cholesterol
-
DMG-PEG 2000 (PEGylated lipid)
-
mRNA (or other nucleic acid cargo)
-
Ethanol (anhydrous, USP grade)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Syringe pumps
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Sterile, RNase-free consumables (microcentrifuge tubes, pipette tips)
2.2. Preparation of Stock Solutions:
-
Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG 2000 in anhydrous ethanol. The exact concentrations will depend on the desired final LNP concentration and the capabilities of the microfluidic system. A common starting point is to prepare 10-25 mM stock solutions.
-
From the individual stock solutions, prepare a mixed lipid stock solution in ethanol containing this compound, DOPE, Cholesterol, and DMG-PEG 2000 at the molar ratio of 40:40:25:0.5.
-
-
mRNA Stock Solution (in Citrate Buffer):
-
Dissolve the mRNA cargo in 50 mM citrate buffer (pH 4.0) to the desired concentration. The acidic pH is crucial for the ionization of this compound and efficient encapsulation of the mRNA.
-
2.3. LNP Formulation using Microfluidics:
The following workflow outlines the general procedure for LNP formation.
Caption: A flowchart illustrating the key steps in the preparation of this compound LNPs using a microfluidic-based method.
-
System Setup:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the mRNA stock solution into another.
-
-
Microfluidic Mixing:
-
Pump the two solutions through the microfluidic device at a specific flow rate ratio. A common ratio for the aqueous to ethanolic phase is 3:1.
-
The rapid mixing within the microfluidic channels causes the lipids to self-assemble around the mRNA, forming the LNPs.
-
2.4. Purification:
-
Buffer Exchange and Ethanol Removal:
-
The resulting LNP suspension will be in an ethanol/citrate buffer mixture. To make it suitable for in vitro or in vivo use, the ethanol must be removed and the buffer exchanged to a physiological pH.
-
Dialyze the LNP suspension against sterile PBS (pH 7.4) using appropriate dialysis tubing (e.g., 10 kDa MWCO) overnight at 4°C. This step removes the ethanol and raises the pH, resulting in a more neutral surface charge on the LNPs.
-
2.5. Characterization:
It is essential to characterize the resulting LNPs to ensure they meet the desired specifications.
| Parameter | Method | Typical Expected Values |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering | -10 to +10 mV at pH 7.4 |
| Encapsulation Efficiency | RiboGreen Assay | > 90% |
Table 2: Key Characterization Parameters for this compound LNPs. This table summarizes the critical quality attributes of the formulated LNPs and the common analytical techniques used for their measurement.
Signaling Pathway for Endosomal Escape
The effective delivery of the nucleic acid cargo into the cytoplasm relies on the ability of the LNP to escape from the endosome. The ionizable lipid this compound plays a pivotal role in this process.
Caption: A diagram illustrating the proposed mechanism of endosomal escape facilitated by the protonation of the ionizable lipid this compound within the acidic environment of the endosome.
This application note provides a comprehensive guide to the formulation of this compound lipid nanoparticles, detailing the precise molar ratios and a robust preparation protocol using microfluidics. By following this protocol and performing the recommended characterization steps, researchers can reliably produce high-quality LNPs for the efficient delivery of RNA therapeutics. The success of these formulations hinges on the careful control of the lipid composition and manufacturing process.
References
- 1. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
Application Notes and Protocols for the Formulation of AA3-DLin Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the formulation and characterization of AA3-DLin lipid nanoparticles (LNPs), a promising vehicle for mRNA delivery. The protocols outlined below are based on established methodologies and best practices in the field.
Introduction
Lipid nanoparticles are at the forefront of non-viral gene delivery, famously utilized in the mRNA-based COVID-19 vaccines.[1] this compound is an ionizable cationic lipid that has demonstrated high efficacy in mRNA delivery.[2][3][4] Proper formulation and characterization are critical to ensure the quality, efficacy, and safety of LNP-based therapeutics. This guide will walk you through the necessary steps, from component preparation to final product analysis.
Materials and Equipment
Lipids and Reagents
-
Ionizable Lipid: this compound
-
Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Structural Lipid: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
mRNA: Your specific mRNA of interest
-
Solvent: Absolute Ethanol (200 proof, molecular biology grade)
-
Aqueous Buffer: 50 mM Sodium Acetate buffer (pH 4.0)
-
Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
For Characterization: RiboGreen RNA Quantitation Kit, TE buffer, Triton X-100
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Syringe pumps and syringes
-
Glass vials
-
Vortex mixer
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Fluorometric plate reader
-
Dialysis cassettes (e.g., Slide-A-Lyzer™, 10 kDa MWCO)
-
Sterile, RNase-free consumables (e.g., microcentrifuge tubes, pipette tips)
Experimental Protocols
Preparation of Stock Solutions
3.1.1. Lipid Stock Solution (in Ethanol)
-
Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG 2000 in absolute ethanol. The exact concentrations may need to be optimized, but a common starting point is 10-20 mg/mL.
-
To prepare the final lipid mixture, combine the individual lipid stock solutions to achieve a molar ratio of This compound/DOPE/Cholesterol/DMG-PEG at 40:40:25:0.5 .
-
Vortex the final lipid mixture thoroughly to ensure homogeneity.
3.1.2. mRNA Stock Solution (in Aqueous Buffer)
-
Dissolve your lyophilized mRNA in 50 mM sodium acetate buffer (pH 4.0) to a final concentration of 0.1-0.2 mg/mL.
-
Ensure the mRNA is fully dissolved by gentle pipetting. Avoid vigorous vortexing to prevent mRNA degradation.
-
Store the mRNA solution on ice until use.
LNP Formulation via Microfluidic Mixing
The following workflow outlines the general process for LNP formulation using a microfluidic system.
Figure 1: Experimental workflow for this compound LNP formulation.
-
System Setup:
-
Prime the microfluidic system with ethanol and the aqueous buffer according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the mRNA stock solution into another.
-
-
Mixing:
-
Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A common starting point is a TFR of 12 mL/min and an FRR of 3:1.
-
Initiate the flow from both syringes to allow the solutions to mix within the microfluidic cartridge, leading to the self-assembly of the LNPs.
-
-
Collection:
-
Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge into a sterile, RNase-free tube.
-
LNP Purification
-
Transfer the collected LNP dispersion to a dialysis cassette (10 kDa MWCO).
-
Perform dialysis against sterile PBS (pH 7.4) at 4°C.
-
Change the dialysis buffer at least three times over a period of 24 hours to ensure the complete removal of ethanol and to raise the pH.
-
After dialysis, recover the purified LNP solution from the cassette.
LNP Characterization
3.4.1. Size, Polydispersity Index (PDI), and Zeta Potential
-
Dilute a small aliquot of the purified LNP solution in PBS.
-
Measure the particle size (Z-average diameter), PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.
-
Perform measurements in triplicate for each sample.
3.4.2. mRNA Encapsulation Efficiency (EE%) using RiboGreen Assay
The encapsulation efficiency is determined by measuring the amount of mRNA protected within the LNPs. This is achieved by quantifying the fluorescence of the RiboGreen dye, which intercalates with nucleic acids, before and after disrupting the LNPs with a detergent (Triton X-100).
-
Prepare a standard curve:
-
Prepare a series of known concentrations of your free mRNA in TE buffer.
-
-
Prepare LNP samples:
-
In a 96-well black plate, add two sets of your LNP sample.
-
To one set, add TE buffer. This will measure the amount of unencapsulated ("free") mRNA.
-
To the other set, add TE buffer containing 2% Triton X-100. This will lyse the LNPs and measure the total amount of mRNA.
-
-
Incubate:
-
Incubate the plate at 37°C for 15 minutes to ensure complete lysis of the LNPs in the Triton X-100 wells.
-
-
Add RiboGreen reagent:
-
Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions.
-
Add the diluted RiboGreen reagent to all wells.
-
-
Measure fluorescence:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.
-
-
Calculate Encapsulation Efficiency:
-
Use the standard curve to determine the concentration of mRNA in both sets of LNP samples.
-
Calculate the EE% using the following formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Quantitative Data Summary
The following table summarizes the expected physicochemical properties of formulated this compound LNPs based on the primary literature.
| Parameter | Expected Value |
| Size (Z-average Diameter) | 80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -5 to +5 mV |
| Encapsulation Efficiency | > 90% |
Logical Relationships in LNP Formulation
The relationship between formulation parameters and LNP characteristics can be visualized as follows:
Figure 2: Key parameter relationships in LNP formulation.
Conclusion
This guide provides a comprehensive framework for the successful formulation and characterization of this compound LNPs. Adherence to these protocols will enable researchers to produce high-quality LNPs with consistent and reproducible characteristics, which is essential for advancing the development of mRNA-based therapeutics. It is important to note that optimization of certain parameters, such as lipid concentrations and microfluidic settings, may be necessary for specific mRNA payloads and applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Enzyme-Catalyzed One-Step Synthesis of Ionizable Cationic Lipids for Lipid Nanoparticle-Based mRNA COVID-19 Vaccines - ACS Nano - Figshare [figshare.com]
- 4. This compound-Lipid Nanoparticles - CD Bioparticles [cd-bioparticles.net]
Application Notes and Protocols for AA3-DLin in In Vivo mRNA Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the ionizable lipid AA3-DLin in the formulation of lipid nanoparticles (LNPs) for in vivo messenger RNA (mRNA) delivery. Detailed protocols for LNP formulation, characterization, and in vivo application in preclinical mouse models are provided, based on established research.
Introduction
This compound is a novel ionizable cationic lipid that has demonstrated high efficacy for the in vivo delivery of mRNA. Its unique structure allows for efficient encapsulation of mRNA and subsequent release into the cytoplasm of target cells. Lipid nanoparticles formulated with this compound have been successfully used in preclinical studies, including for the development of mRNA-based vaccines. With a pKa value of 5.8, this compound facilitates endosomal escape, a critical step for the successful delivery of mRNA payloads.[1]
Data Presentation
The following tables summarize the key characteristics and in vivo performance of this compound LNPs based on published studies.
Table 1: Physicochemical Characteristics of this compound LNPs
| Parameter | Value |
| Lipid Composition (molar ratio) | This compound/DOPE/Cholesterol/DMG-PEG (40:40:25:0.5)[2] |
| pKa | 5.8[1] |
| Mean Particle Size (Z-average) | ~80-100 nm |
| Polydispersity Index (PDI) | < 0.2 |
| mRNA Encapsulation Efficiency | > 90% |
Table 2: In Vivo Luciferase mRNA Delivery in BALB/c Mice
| Organ | Bioluminescence (photons/s/cm²/sr) |
| Spleen | High Expression |
| Liver | Moderate Expression |
| Lungs | Low Expression |
| Heart | Negligible Expression |
| Kidneys | Negligible Expression |
| (Data presented is a qualitative summary based on available in vivo imaging data. Specific quantitative data from the primary literature should be consulted for precise comparisons.) |
Table 3: Immunogenicity of this compound LNP-formulated SARS-CoV-2 Spike mRNA Vaccine in BALB/c Mice
| Parameter | Result |
| Spike-specific IgG Titer | Significantly elevated post-vaccination |
| Spike-specific IgG1 Titer | Significantly elevated, indicating a Th2-biased immune response |
| Spike-specific IgG2a Titer | Moderately elevated |
| Virus Neutralization Titer | Potent neutralization of SARS-CoV-2 pseudovirus |
| (Specific titers are dose and time-point dependent and should be referenced from the primary study for detailed analysis.) |
Table 4: Safety Profile of this compound LNPs in BALB/c Mice
| Parameter | Observation |
| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Transient and modest increase post-injection |
| Liver Enzymes (ALT, AST) | No significant elevation observed at therapeutic doses |
| Body Weight | No significant changes observed |
| Histopathology of Major Organs | No apparent signs of toxicity |
Experimental Protocols
The following are detailed protocols for the formulation and in vivo evaluation of this compound LNPs for mRNA delivery.
Protocol 1: Formulation of this compound LNPs using Microfluidics
This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
mRNA (e.g., encoding luciferase or a target antigen)
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DOPE, Cholesterol, and DMG-PEG in ethanol to prepare a lipid stock solution with a molar ratio of 40:40:25:0.5.[2]
-
The final total lipid concentration in the ethanol phase should be optimized based on the microfluidic system used (typically in the range of 10-25 mg/mL).
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA in citrate buffer (pH 4.0) to the desired concentration. The optimal concentration will depend on the desired mRNA-to-lipid ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Initiate the flow to mix the two solutions within the microfluidic cartridge, leading to the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
-
Storage:
-
Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage. This compound LNPs have been noted for their long-term storage capability at -20°C.[2]
-
Protocol 2: In Vivo mRNA Delivery and Expression Analysis in Mice
This protocol outlines the procedure for administering this compound LNPs to mice and assessing mRNA expression via bioluminescence imaging.
Materials:
-
This compound LNPs encapsulating luciferase mRNA
-
BALB/c mice (6-8 weeks old)
-
D-luciferin substrate
-
In vivo imaging system (IVIS)
-
Sterile PBS
-
Insulin syringes
Procedure:
-
Animal Handling:
-
Acclimatize mice for at least one week before the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines.
-
-
Administration of LNPs:
-
Dilute the this compound LNP-mRNA formulation in sterile PBS to the desired final concentration.
-
Administer the formulation to mice via the desired route (e.g., intramuscular or intravenous injection). The dosage will depend on the specific study design.
-
-
Bioluminescence Imaging:
-
At the desired time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin to the mice via intraperitoneal injection.
-
Anesthetize the mice and place them in the IVIS imaging chamber.
-
Acquire bioluminescence images to assess the location and intensity of luciferase expression.
-
-
Ex Vivo Organ Imaging:
-
Following the final in vivo imaging, euthanize the mice.
-
Dissect major organs (liver, spleen, lungs, heart, kidneys) and image them ex vivo to quantify organ-specific expression.
-
Protocol 3: Evaluation of Immune Response to an this compound LNP-mRNA Vaccine
This protocol describes the assessment of the humoral immune response in mice following vaccination with an this compound LNP-formulated mRNA vaccine.
Materials:
-
This compound LNPs encapsulating antigen-encoding mRNA
-
BALB/c mice (6-8 weeks old)
-
Recombinant target antigen
-
ELISA plates
-
Secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a)
-
Substrate for ELISA
-
Blood collection supplies
Procedure:
-
Immunization Schedule:
-
Immunize mice with the this compound LNP-mRNA vaccine via intramuscular injection. A typical schedule involves a prime immunization followed by a boost immunization 2-3 weeks later.
-
-
Serum Collection:
-
Collect blood samples from the mice at various time points post-immunization (e.g., pre-immunization, and 1, 2, and 4 weeks post-boost).
-
Isolate serum and store at -80°C.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat ELISA plates with the recombinant target antigen.
-
Block the plates to prevent non-specific binding.
-
Add serially diluted mouse serum samples to the wells.
-
Add HRP-conjugated secondary antibodies specific for total IgG, IgG1, and IgG2a.
-
Add the substrate and measure the absorbance to determine the antibody titers.
-
Mandatory Visualizations
Caption: Workflow for this compound LNP Formulation.
Caption: Cellular Mechanism of this compound LNP-mediated mRNA Delivery.
Caption: Signaling Pathway of an this compound mRNA Vaccine.
References
Application Notes and Protocols for siRNA and saRNA Delivery Using AA3-DLin-Based Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of RNA therapeutics, such as small interfering RNA (siRNA) and self-amplifying RNA (saRNA), holds immense promise for treating a wide range of diseases. A significant challenge in the clinical translation of these therapies is the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for RNA delivery, offering protection from degradation and facilitating cellular uptake. The ionizable cationic lipid is a critical component of these LNPs, playing a pivotal role in RNA encapsulation and endosomal escape.
AA3-DLin is a novel ionizable lipid that has demonstrated high efficiency for mRNA delivery, particularly in the context of vaccines.[1] While specific data on the use of this compound for siRNA and saRNA delivery is emerging, its structural and functional similarities to well-characterized ionizable lipids, such as DLin-MC3-DMA, suggest its strong potential in these applications. This document provides detailed application notes and protocols for the use of this compound in siRNA and saRNA delivery, drawing upon established methodologies for similar ionizable lipids to guide researchers in their experimental design.
Data Presentation: Performance of LNP-Based RNA Delivery
The following tables summarize quantitative data from studies utilizing ionizable lipid nanoparticles for siRNA and saRNA delivery. While specific data for this compound is limited, the provided data for DLin-MC3-DMA-containing LNPs serves as a robust benchmark for expected performance.
Table 1: In Vivo Efficacy of Ionizable LNP for siRNA-Mediated Gene Silencing
| Target Gene | Animal Model | Ionizable Lipid | siRNA Dose (mg/kg) | Efficacy (ED₅₀) | Duration of Silencing | Reference |
| Factor VII | Mouse | DLin-MC3-DMA | 0.005 - 0.1 | ~0.005 mg/kg | > 3 weeks | [2][3] |
| Transthyretin (TTR) | Non-human primate | DLin-MC3-DMA | 0.03 - 0.3 | ~0.03 mg/kg | Not Specified | [2] |
| BCR-ABL | Mouse (CML model) | DLin-MC3-DMA | 5 | Significant reduction in leukemic burden | Not Specified | [4] |
Table 2: In Vitro Performance of Ionizable LNP for saRNA Delivery
| Reporter Gene | Cell Line | Ionizable Lipid | saRNA Dose | Protein Expression Fold Increase (vs. control) | Reference |
| Firefly Luciferase | Various | ALC-0315, SM-102 | Not Specified | 2.5- to 16-fold higher than Lipofectamine 3000 | |
| Not Specified | Not Specified | DLin-MC3-DMA | Not Specified | Did not enable potent protein expression relative to other ionizable lipids |
Experimental Protocols
The following protocols are adapted from established methods for formulating and testing ionizable lipid nanoparticles for RNA delivery. These can be used as a starting point for developing specific protocols for this compound-based formulations.
Protocol 1: Formulation of this compound-Based LNPs for siRNA/saRNA Delivery
This protocol describes the formulation of LNPs using a microfluidic mixing approach, which allows for reproducible and scalable production.
Materials:
-
This compound (or DLin-MC3-DMA as a well-characterized alternative)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol (100%, molecular biology grade)
-
siRNA or saRNA stock solution
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (sterile)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Sterile, RNase-free microcentrifuge tubes and reagents
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol.
-
Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000). The final total lipid concentration in ethanol should be between 10-25 mM.
-
Vortex the lipid mixture until all components are fully dissolved.
-
-
Preparation of RNA Solution:
-
Dilute the siRNA or saRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired concentration. The nucleic acid to total lipid ratio (w/w) is typically around 0.05.
-
-
LNP Formulation using Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution (in ethanol) and the RNA solution (in citrate buffer) into separate syringes.
-
Connect the syringes to the microfluidic cartridge.
-
Initiate the mixing process at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase).
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP suspension.
-
To remove ethanol and raise the pH, dialyze the LNP suspension against sterile PBS (pH 7.4) at 4°C for 12-24 hours with several buffer changes.
-
-
Sterilization and Characterization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency using techniques such as Dynamic Light Scattering (DLS) and a RiboGreen assay.
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vitro Transfection of siRNA/saRNA using this compound LNPs
Materials:
-
Adherent mammalian cells (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
This compound LNP-siRNA/saRNA formulation
-
Multi-well cell culture plates
-
Assay-specific reagents (e.g., lysis buffer and substrate for luciferase assay, reagents for qRT-PCR)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate the cells overnight under standard conditions (37°C, 5% CO₂).
-
-
Transfection:
-
On the day of transfection, dilute the this compound LNP-siRNA/saRNA formulation in serum-free medium to the desired final RNA concentration (e.g., 1-100 nM for siRNA).
-
Remove the culture medium from the cells and gently wash with PBS.
-
Add the LNP-containing medium to each well.
-
Incubate the cells for 4-6 hours at 37°C.
-
After the incubation period, add complete medium to the wells.
-
-
Assessment of Efficacy:
-
For siRNA: Harvest the cells 24-72 hours post-transfection. Analyze target gene knockdown by qRT-PCR for mRNA levels or Western blot for protein levels.
-
For saRNA: Harvest the cells at various time points (e.g., 24, 48, 72 hours) post-transfection. Analyze reporter protein expression (e.g., luciferase, GFP) using appropriate assays.
-
Protocol 3: In Vivo Delivery of siRNA/saRNA using this compound LNPs in Mice
Materials:
-
This compound LNP-siRNA/saRNA formulation
-
Animal model (e.g., C57BL/6 mice)
-
Sterile PBS
-
Insulin syringes with appropriate gauge needles
-
Animal handling and restraint equipment
Procedure:
-
Dose Preparation:
-
Dilute the this compound LNP-siRNA/saRNA stock solution with sterile PBS to the desired final dose (e.g., 0.1 - 5 mg/kg) in a typical injection volume of 100-200 µL.
-
-
Administration:
-
Administer the LNP formulation to the mice via the desired route (e.g., intravenous injection via the tail vein, intramuscular injection).
-
-
Monitoring and Sample Collection:
-
Monitor the animals for any adverse reactions post-injection.
-
At the desired time points post-administration, collect blood samples for serum analysis (e.g., target protein levels) or euthanize the animals and harvest tissues of interest (e.g., liver, spleen) for analysis of gene knockdown or protein expression.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the delivery of siRNA and saRNA using this compound-based LNPs.
References
- 1. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid nanoparticle-mediated siRNA delivery for safe targeting of human CML in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AA3-DLin LNP Preparation for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA, due to their high encapsulation efficiency and biocompatibility. The ionizable cationic lipid component is a critical determinant of the LNP's potency and safety profile. AA3-DLin is a novel ionizable lipid that has demonstrated significant promise for in vivo applications.[1][2][3][4][5] These application notes provide a detailed protocol for the preparation, characterization, and in vivo administration of this compound-based LNPs in animal models.
Data Presentation
Table 1: this compound LNP Formulation and Physicochemical Properties
| Parameter | Value | Reference |
| Lipid Composition (molar ratio) | This compound : DOPE : Cholesterol : DMG-PEG | |
| 40 : 40 : 25 : 0.5 | ||
| Particle Size (Hydrodynamic Diameter) | 80 - 150 nm | |
| Polydispersity Index (PDI) | < 0.2 | |
| Zeta Potential (at neutral pH) | Near-neutral to slightly negative | |
| Encapsulation Efficiency | > 90% | |
| pKa of this compound | 5.8 |
Table 2: Recommended Storage Conditions for this compound LNPs
| Condition | Duration | Stability Notes | Reference |
| Frozen | Up to 12 months | -20°C | |
| Refrigerated | Short-term | 2-8°C. Formulation with certain buffers like Tris may improve stability over PBS. | |
| Lyophilized | Long-term | Can improve stability by reducing hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of this compound LNPs using Microfluidics
This protocol describes the formulation of this compound LNPs encapsulating a nucleic acid cargo (e.g., mRNA or siRNA) using a microfluidic mixing device.
Materials:
-
This compound (ionizable lipid)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
-
Cholesterol (helper lipid)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Ethanol (anhydrous, molecular biology grade)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (sterile)
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
-
Syringe pumps
-
Sterile, RNase-free microcentrifuge tubes and syringes
-
Dialysis cassette (e.g., 10 kDa MWCO) or centrifugal filter units
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG in anhydrous ethanol. A typical concentration is 10-25 mg/mL. Ensure all lipids are fully dissolved. Gentle heating (e.g., 37°C) and vortexing may be required.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio of 40:40:25:0.5 (this compound:DOPE:Cholesterol:DMG-PEG).
-
Add anhydrous ethanol to the lipid mixture to achieve a final total lipid concentration suitable for the microfluidic system (e.g., 10-20 mg/mL). Mix thoroughly.
-
-
Preparation of the Nucleic Acid Solution (Aqueous Phase):
-
Dilute the nucleic acid cargo in 50 mM citrate buffer (pH 4.0) to the desired concentration. The optimal concentration will depend on the desired nucleic acid-to-lipid ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Set the total flow rate according to the microfluidic device manufacturer's recommendations (e.g., 2-12 mL/min).
-
Initiate the mixing process. The two solutions will rapidly mix in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Collect the resulting LNP solution.
-
-
Purification and Buffer Exchange:
-
To remove ethanol and unencapsulated nucleic acid, dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes. Alternatively, use tangential flow filtration or centrifugal filter units for faster purification and concentration.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the purified LNPs at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in sterile PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in sterile, low-ionic-strength buffer (e.g., 1 mM KCl).
-
Load the sample into a zeta potential cell.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform measurements in triplicate.
-
3. Encapsulation Efficiency Determination (RiboGreen Assay):
-
Method: Fluorescence-based quantification of nucleic acid.
-
Materials:
-
Quant-iT™ RiboGreen™ RNA Assay Kit or similar
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 in TE buffer
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a standard curve: Create a series of known nucleic acid concentrations in TE buffer.
-
Prepare LNP samples: In a 96-well plate, prepare two sets of diluted LNP samples in TE buffer.
-
Lyse one set of samples: To one set of LNP samples, add an equal volume of 2% Triton X-100 solution to disrupt the LNPs and release the encapsulated nucleic acid. This will measure the total nucleic acid.
-
Keep one set of samples intact: To the other set of LNP samples, add an equal volume of TE buffer. This will measure the free (unencapsulated) nucleic acid.
-
Add RiboGreen reagent: Add the diluted RiboGreen reagent to all standard and sample wells.
-
Incubate: Incubate the plate in the dark for 5 minutes at room temperature.
-
Measure fluorescence: Read the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate Encapsulation Efficiency (%EE):
-
%EE = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
-
Protocol 3: In Vivo Administration of this compound LNPs in Mice
Materials:
-
This compound LNP formulation in sterile PBS
-
6-8 week old mice (strain as per experimental design, e.g., C57BL/6)
-
Insulin syringes with 28-30 gauge needles
-
Mouse restrainer
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the animal facility for at least one week prior to the experiment.
-
Dosage Calculation:
-
The dosage will depend on the specific nucleic acid cargo and the therapeutic goal. A common starting dose for siRNA is 0.5-3 mg/kg, and for mRNA is 0.1-1 mg/kg.
-
Calculate the required injection volume based on the concentration of the encapsulated nucleic acid in the LNP formulation and the body weight of the mouse.
-
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the LNP solution to room temperature.
-
Place the mouse in a restrainer to immobilize the tail.
-
Swab the tail with 70% ethanol to visualize the lateral tail veins.
-
Carefully insert the needle (bevel up) into a lateral tail vein and slowly inject the LNP suspension (typically 100-200 µL).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Monitor the mice for any immediate adverse reactions.
-
Return the mice to their cages and monitor their health daily (e.g., body weight, activity level, signs of distress) for the duration of the experiment.
-
Mandatory Visualization
Caption: Workflow for this compound LNP Preparation and In Vivo Application.
Caption: Cellular Uptake and Endosomal Escape of this compound LNPs.
References
- 1. benchchem.com [benchchem.com]
- 2. abpbio.com [abpbio.com]
- 3. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of AA3-DLin Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA3-DLin is a novel, ionizable cationic lipid that has demonstrated significant promise for the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA-based therapeutics and vaccines.[1][2][3] The effective delivery and subsequent therapeutic action of mRNA-LNPs are critically dependent on their physicochemical properties. Therefore, comprehensive characterization of these nanoparticles is a crucial step in their development and quality control.
These application notes provide a detailed overview of the key techniques and protocols for the thorough characterization of this compound LNPs. The information presented here is intended to guide researchers in establishing robust analytical methods for the evaluation of LNP size, polydispersity, zeta potential, encapsulation efficiency, and in vitro transfection efficiency.
Core Principles of LNP Characterization
The characterization of this compound LNPs involves a multi-faceted approach to assess their physical and functional attributes. Key parameters include:
-
Particle Size and Polydispersity Index (PDI): The size of LNPs influences their biodistribution, cellular uptake, and immunogenicity. The PDI is a measure of the heterogeneity of particle sizes in a sample. Dynamic Light Scattering (DLS) is the most common technique for these measurements.
-
Zeta Potential: This parameter indicates the surface charge of the LNPs, which plays a crucial role in their stability and interaction with cell membranes. It is typically measured using Laser Doppler Velocimetry.
-
Encapsulation Efficiency (EE): EE determines the percentage of mRNA that is successfully encapsulated within the LNPs. The RiboGreen assay is a widely used method for quantifying encapsulated mRNA.
-
In Vitro Transfection Efficiency: This functional assay measures the ability of the LNPs to deliver their mRNA cargo into cells and induce protein expression. This is often assessed using reporter genes like luciferase or green fluorescent protein (GFP).
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound LNPs, enabling easy comparison and benchmarking.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Typical Value | Technique |
| Hydrodynamic Diameter (nm) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -10 to +10 mV (at neutral pH) | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | > 90% | RiboGreen Assay |
Table 2: In Vitro Transfection Efficiency of this compound LNPs
| Cell Line | Reporter Gene | Transfection Efficiency | Assay |
| HeLa | Luciferase | High | Luciferase Reporter Assay |
| HEK293T | eGFP | High | Flow Cytometry |
Experimental Protocols
Detailed methodologies for the key characterization experiments are provided below.
Protocol 1: Determination of Particle Size, PDI, and Zeta Potential
1.1. Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. These fluctuations are correlated to the particle size. The Polydispersity Index (PDI) is also calculated from the DLS data to indicate the breadth of the size distribution. Zeta potential is determined by measuring the electrophoretic mobility of the particles in an applied electric field using Laser Doppler Velocimetry.
1.2. Materials:
-
This compound LNP sample
-
Nuclease-free water or 1x PBS (phosphate-buffered saline)
-
Disposable cuvettes for DLS and zeta potential measurements
-
DLS instrument (e.g., Malvern Zetasizer)
1.3. Method:
-
Equilibrate the DLS instrument to the desired temperature (typically 25°C).
-
Dilute the this compound LNP sample to an appropriate concentration (typically 1:100 to 1:1000) with nuclease-free water or 1x PBS to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean, disposable cuvette. Ensure there are no air bubbles.
-
For size and PDI measurements, place the cuvette in the DLS instrument and perform the measurement according to the manufacturer's instructions. Set the appropriate parameters for the dispersant (e.g., viscosity and refractive index of water).
-
For zeta potential measurement, transfer the diluted sample to a specific zeta potential cuvette.
-
Place the cuvette in the instrument and perform the measurement. The instrument will apply an electric field and measure the particle velocity to calculate the zeta potential.
-
Record the Z-average diameter, PDI, and zeta potential values. Perform at least three independent measurements for each sample.
Protocol 2: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay
2.1. Principle: The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. To determine encapsulation efficiency, the fluorescence of the intact LNPs (measuring unencapsulated, accessible mRNA) is compared to the fluorescence after lysing the LNPs with a detergent (measuring total mRNA).
2.2. Materials:
-
This compound LNP sample
-
Quant-iT RiboGreen RNA Assay Kit (or equivalent)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 in TE buffer
-
Nuclease-free water
-
Black 96-well microplate
-
Fluorescence microplate reader
2.3. Method:
-
Prepare RNA Standards: Prepare a standard curve of the free mRNA used in the LNP formulation at known concentrations (e.g., 0 to 2000 ng/mL) in TE buffer.
-
Sample Preparation:
-
Intact LNPs (Free mRNA): Dilute the this compound LNP sample in TE buffer to a final volume of 100 µL in a well of the 96-well plate.
-
Lysed LNPs (Total mRNA): Dilute the this compound LNP sample in 2% Triton X-100 in TE buffer to a final volume of 100 µL in a separate well. Incubate for 10 minutes at 37°C to ensure complete lysis of the LNPs.
-
-
RiboGreen Reagent Preparation: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions. Protect the solution from light.
-
Measurement:
-
Add 100 µL of the diluted RiboGreen reagent to each well containing the standards and samples.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.
-
-
Calculation:
-
Generate a standard curve by plotting fluorescence intensity versus mRNA concentration.
-
Determine the concentration of free mRNA and total mRNA in your samples using the standard curve.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Protocol 3: In Vitro Transfection Efficiency Assessment
3.1. Principle: This protocol assesses the ability of this compound LNPs to deliver functional mRNA into cultured cells, leading to the expression of a reporter protein. Luciferase is a common reporter gene as its expression can be sensitively quantified by measuring luminescence.
3.2. Materials:
-
This compound LNPs encapsulating luciferase mRNA
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
3.3. Method:
-
Cell Seeding: Seed HeLa cells in a 96-well white, clear-bottom plate at a density of 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
LNP Treatment:
-
Dilute the this compound-luciferase mRNA LNPs in complete medium to achieve the desired final mRNA concentrations (e.g., 10, 50, 100, 500 ng/well).
-
Remove the old medium from the cells and add 100 µL of the LNP-containing medium to each well.
-
Include a negative control (cells with medium only) and a positive control (e.g., a commercial transfection reagent).
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the transfection efficiency as Relative Light Units (RLU). Normalize the RLU values to the amount of protein per well if desired.
Visualizations
Experimental Workflow Diagrams
References
- 1. Enzyme-Catalyzed One-Step Synthesis of Ionizable Cationic Lipids for Lipid Nanoparticle-Based mRNA COVID-19 Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme-Catalyzed One-Step Synthesis of Ionizable Cationic Lipids for Lipid Nanoparticle-Based mRNA COVID-19 Vaccines - CD Bioparticles [cd-bioparticles.net]
- 3. pubs.acs.org [pubs.acs.org]
Dynamic Light Scattering of AA3-DLin Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AA3-DLin is an ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2][3] The physicochemical characteristics of these nanoparticles, particularly their size, size distribution (polydispersity), and surface charge, are paramount to their in vivo efficacy, biodistribution, and safety profile.[4][5] Dynamic Light Scattering (DLS) is a fundamental analytical technique for the rapid and non-invasive characterization of these critical quality attributes.
This document provides detailed application notes and experimental protocols for the characterization of this compound nanoparticles using Dynamic Light Scattering.
Principle of Dynamic Light Scattering
Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid suspension. Smaller particles diffuse more rapidly than larger particles, leading to faster fluctuations in the scattered light. By analyzing the correlation of these intensity fluctuations over time, the diffusion coefficient of the particles can be determined. The hydrodynamic diameter of the particles is then calculated using the Stokes-Einstein equation. The polydispersity index (PDI) provides a measure of the width of the particle size distribution, while the zeta potential, measured by electrophoretic light scattering (ELS), indicates the surface charge and colloidal stability of the nanoparticles.
Data Presentation
The following table summarizes typical quantitative data obtained from the DLS analysis of this compound nanoparticles formulated for mRNA delivery. The data is based on findings from a study by Li et al. (2022) where this compound LNPs were formulated with other lipid components to encapsulate mRNA.
| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound LNP | 80 - 100 | < 0.2 | -10 to -20 |
Note: The specific values can vary depending on the exact formulation parameters, including the molar ratios of the lipid components, the nature of the mRNA cargo, and the buffer conditions.
Experimental Protocols
This section outlines a detailed protocol for the DLS analysis of this compound nanoparticles.
Materials and Equipment
-
This compound nanoparticle suspension
-
1x Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter
-
Deionized (DI) water, filtered through a 0.22 µm filter
-
DLS instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer series or similar)
-
Disposable or quartz cuvettes for size and zeta potential measurements
-
Micropipettes and sterile, low-retention pipette tips
Sample Preparation
-
Thaw the Sample : If the this compound nanoparticle suspension is stored frozen, allow it to thaw completely at room temperature.
-
Dilution for Size Measurement : Dilute the nanoparticle suspension in 1x PBS to a suitable concentration for DLS measurement. A typical dilution factor is 1:100, but this may need to be optimized to achieve a count rate within the instrument's recommended range. Gently mix the diluted sample by pipetting up and down; do not vortex, as this can induce aggregation.
-
Dilution for Zeta Potential Measurement : For zeta potential measurements, dilute the nanoparticle suspension in filtered DI water or a low ionic strength buffer (e.g., 10 mM NaCl). High ionic strength buffers like PBS can screen the surface charge and lead to an underestimation of the zeta potential. A similar dilution factor as for size measurement can be used as a starting point.
Instrument Setup and Measurement
-
Instrument Power-On and Software Initialization : Turn on the DLS instrument and the accompanying computer. Launch the instrument control software.
-
Method Development/Selection :
-
Size Measurement : Create a new method or select a pre-existing one for size measurement. Key parameters to set include:
-
Dispersant : Select the appropriate dispersant from the software's library (e.g., Water or PBS). Ensure the viscosity and refractive index values are correct for the chosen dispersant and temperature.
-
Measurement Temperature : Set the desired measurement temperature, typically 25°C. Allow the instrument to equilibrate to this temperature.
-
Measurement Angle : For nanoparticles in the size range of this compound LNPs, a backscattering angle (e.g., 173°) is often preferred to minimize multiple scattering effects.
-
Equilibration Time : Set an equilibration time of at least 60 seconds to allow the sample to reach thermal stability within the instrument.
-
Measurement Duration : Set the number and duration of replicate measurements (e.g., 3 measurements of 10-15 runs each).
-
-
Zeta Potential Measurement : Create or select a method for zeta potential measurement. Key parameters include:
-
Dispersant : Select the appropriate low ionic strength dispersant.
-
Cell Type : Select the correct folded capillary cell used for zeta potential measurements.
-
Temperature and Equilibration : Set as per the size measurement.
-
-
-
Sample Loading :
-
Size : Carefully pipette the diluted sample into a clean, dust-free cuvette, ensuring no air bubbles are introduced. Cap the cuvette.
-
Zeta Potential : Inject the diluted sample into the folded capillary cell, avoiding bubble formation.
-
-
Measurement Execution :
-
Place the cuvette or cell into the instrument's sample holder.
-
Enter the sample name and any other relevant information.
-
Start the measurement sequence.
-
-
Data Analysis :
-
The software will automatically analyze the correlation function to determine the Z-average diameter and the polydispersity index.
-
For zeta potential, the software will analyze the electrophoretic mobility to calculate the zeta potential using the Smoluchowski or Huckel approximation, as appropriate.
-
Review the quality of the data, including the correlation curve, size distribution plot, and phase plot for zeta potential.
-
Mandatory Visualizations
This compound Nanoparticle Structure
Caption: Conceptual structure of an this compound lipid nanoparticle for mRNA delivery.
DLS Experimental Workflow
Caption: A streamlined workflow for DLS analysis of this compound nanoparticles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Enzyme-Catalyzed One-Step Synthesis of Ionizable Cationic Lipids for Lipid Nanoparticle-Based mRNA COVID-19 Vaccines - ACS Nano - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
Application Notes and Protocols: Cryo-TEM Analysis of AA3-DLin LNP Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, most notably mRNA vaccines. The ionizable lipid AA3-DLin has been identified as a key component in novel LNP formulations, demonstrating high efficacy for mRNA delivery. The morphology of these LNPs—their size, shape, lamellarity, and overall structure—is a critical quality attribute (CQA) that directly influences their stability, biodistribution, and transfection efficiency. Cryogenic transmission electron microscopy (Cryo-TEM) is an indispensable tool for the high-resolution structural characterization of LNPs in their near-native, hydrated state.[1][2] This document provides detailed application notes and protocols for the morphological analysis of this compound-based LNPs using Cryo-TEM.
LNP Formulation
A typical formulation for this compound LNPs consists of the ionizable lipid this compound, a helper lipid (such as DOPE), cholesterol, and a PEGylated lipid (like DMG-PEG) at a specific molar ratio. A referenced formulation is:
-
This compound/DOPE/Cholesterol/DMG-PEG (40:40:25:0.5 molar ratio) [3]
The precise ratio of these components is critical in determining the resulting morphology and performance of the LNPs.
Quantitative Morphological Analysis
Cryo-TEM, coupled with advanced image analysis software, allows for the quantitative assessment of various morphological parameters from a large population of individual particles, ensuring statistical significance.[4][5] This moves beyond simple qualitative observation to provide robust, quantitative data.
Table 1: Key Morphological and Physicochemical Parameters for LNP Characterization
| Parameter | Description | Typical Method(s) | Importance |
| Particle Size (Diameter) | The average diameter of the LNP population. | Cryo-TEM, Dynamic Light Scattering (DLS) | Influences cellular uptake, biodistribution, and immunogenicity. |
| Polydispersity Index (PDI) | A measure of the heterogeneity of sizes of particles in a mixture. | DLS, Calculated from Cryo-TEM data | Indicates the uniformity of the LNP population; low PDI is desirable. |
| Morphology | Qualitative and quantitative description of particle shape and internal structure (e.g., spherical, multilamellar, presence of blebs). | Cryo-TEM | Affects stability, RNA encapsulation, and endosomal escape. |
| Aspect Ratio | A measure of the degree of elongation of a particle (ratio of major to minor axes). A value of 1 represents a perfect sphere. | Cryo-TEM with image analysis software | Quantifies the sphericity of the LNP population. |
| Lamellarity | The number of lipid bilayers (e.g., unilamellar, multilamellar). | Cryo-TEM | Can impact the stability and release kinetics of the encapsulated cargo. |
| Encapsulation Efficiency (%) | The percentage of the therapeutic payload (e.g., mRNA) that is successfully encapsulated within the LNPs. | RiboGreen assay, Cryo-TEM (qualitative) | A critical measure of the manufacturing process efficiency and potential therapeutic dose. |
| Zeta Potential (mV) | The electric potential at the slipping plane of the nanoparticle. | Electrophoretic Light Scattering (ELS) | Influences colloidal stability and interaction with cell membranes. |
Table 2: Representative Quantitative Data for a Hypothetical this compound LNP Formulation
| Parameter | Value |
| Mean Diameter (Cryo-TEM) | 85 nm |
| Polydispersity Index (PDI) | 0.12 |
| Aspect Ratio (mean) | 1.05 |
| Morphological Distribution | 85% Spherical, 10% With Blebs, 5% Irregular |
| Encapsulation Efficiency | >90% |
| Zeta Potential | -5 mV |
Note: The values in Table 2 are representative and would need to be determined experimentally for a specific this compound LNP formulation.
Experimental Protocols
LNP Formulation Protocol (Microfluidic Mixing)
This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, a common and reproducible method.
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG in ethanol at the desired molar ratio (e.g., 40:40:25:0.5). The final lipid concentration in ethanol should be optimized for the specific microfluidic system (e.g., 10-25 mg/mL).
-
-
Preparation of Aqueous Phase:
-
Dissolve the mRNA cargo in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0). The acidic pH ensures that the ionizable lipid this compound is protonated, facilitating mRNA encapsulation.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing system (e.g., NanoAssemblr).
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing in the microchannels leads to the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) for at least 18 hours to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs, which is important for in vivo applications.
-
Concentrate the purified LNPs using a centrifugal filter device if necessary.
-
-
Sterilization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Cryo-TEM Sample Preparation and Imaging Protocol
This protocol outlines the steps for preparing vitrified samples of this compound LNPs for Cryo-TEM imaging.
-
Grid Preparation:
-
Use TEM grids with a perforated carbon film (holey carbon grids).
-
Glow-discharge the grids for 15-30 seconds immediately before sample application to render the carbon surface hydrophilic.
-
-
Sample Application and Vitrification:
-
Work in a controlled environment with high humidity (~95%) to prevent sample evaporation.
-
Apply 3-4 µL of the LNP suspension to the glow-discharged grid.
-
Blot the grid with filter paper for 2-4 seconds to create a thin film of the suspension across the holes of the carbon film.
-
Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen using a vitrification apparatus (e.g., Vitrobot). This process rapidly freezes the sample, preventing the formation of ice crystals and preserving the native structure of the LNPs.
-
-
Cryo-TEM Imaging:
-
Transfer the vitrified grid to a cryo-compatible TEM holder under liquid nitrogen.
-
Insert the holder into the TEM.
-
Image the sample at a low temperature (liquid nitrogen temperature) and under low-dose conditions to minimize radiation damage.
-
Acquire images at a magnification that allows for the visualization of individual LNPs and their internal structures (e.g., 20,000x to 50,000x).
-
-
Image Analysis:
-
Use automated or semi-automated image analysis software to identify and measure a large number of particles (thousands) from the acquired micrographs.
-
Extract quantitative data for parameters such as size distribution, aspect ratio, and classify particles into different morphological categories.
-
Visualization of Key Processes
LNP Formulation and Analysis Workflow
The following diagram illustrates the overall workflow from LNP formulation to Cryo-TEM analysis.
Caption: Workflow for this compound LNP formulation and Cryo-TEM analysis.
Cellular Uptake and Endosomal Escape Pathway
The efficacy of an LNP-based therapeutic is highly dependent on its ability to be internalized by target cells and subsequently release its mRNA cargo into the cytoplasm. This process is a critical bottleneck in mRNA delivery.
Caption: LNP cellular uptake and proposed mechanism of endosomal escape.
References
Quantifying mRNA Encapsulation in AA3-DLin Lipid Nanoparticles: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantification of messenger RNA (mRNA) encapsulated within AA3-DLin lipid nanoparticles (LNPs). This compound is an ionizable cationic lipid utilized in the formulation of LNPs for potent mRNA delivery.[1][2][3] Accurate determination of mRNA encapsulation is a critical quality attribute (CQA) for ensuring the efficacy, safety, and batch-to-batch consistency of mRNA-LNP therapeutics and vaccines.[4][5]
Introduction to this compound LNPs
Lipid nanoparticles are the leading platform for the delivery of mRNA-based therapeutics. A typical LNP formulation consists of four key components: an ionizable lipid, a helper lipid (e.g., a phospholipid like DSPC), cholesterol, and a PEGylated lipid to stabilize the particle. The ionizable lipid, such as this compound, is crucial for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells. This compound is an ionizable cationic lipid with a pKa of 5.8, which allows for efficient mRNA encapsulation and delivery. LNPs formulated with this compound have demonstrated the ability to induce strong immune responses, highlighting their potential in vaccine development.
Principle of mRNA Encapsulation Quantification
The most widely adopted method for quantifying mRNA encapsulation efficiency is the RiboGreen assay. This fluorescence-based assay utilizes a dye that exhibits a significant increase in fluorescence intensity upon binding to nucleic acids. The protocol involves two key measurements:
-
Quantification of unencapsulated (free) mRNA: The RiboGreen dye is added to the intact LNP sample. As the dye is membrane-impermeant, it can only bind to the mRNA that is on the exterior of or not encapsulated within the LNPs.
-
Quantification of total mRNA: The LNPs are first lysed using a surfactant, such as Triton X-100, to release the encapsulated mRNA. The RiboGreen dye is then added to measure the total amount of mRNA in the sample.
The encapsulation efficiency is then calculated based on these two measurements.
Experimental Protocols
Materials and Reagents
-
This compound LNP-encapsulated mRNA samples
-
Quant-iT RiboGreen RNA Assay Kit (containing RiboGreen reagent and TE buffer)
-
Nuclease-free water
-
Triton X-100 (or a suitable alternative surfactant like Tween 20)
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence detection (excitation/emission ~485/528 nm)
-
Standard mRNA of known concentration for calibration curve
Preparation of Reagents
-
TE Buffer (1X): Dilute the concentrated TE buffer provided in the assay kit with nuclease-free water to a 1X working concentration.
-
RiboGreen Working Solution: On the day of the assay, dilute the RiboGreen reagent in 1X TE buffer. Protect the solution from light. The dilution factor should be determined based on the manufacturer's instructions.
-
Lysis Buffer (0.5% Triton X-100 in TE Buffer): Prepare a solution of 0.5% (v/v) Triton X-100 in 1X TE buffer.
-
mRNA Standards: Prepare a series of mRNA standards of known concentrations by serially diluting the stock mRNA in 1X TE buffer. This will be used to generate a standard curve.
Experimental Workflow for RiboGreen Assay
The following diagram illustrates the workflow for determining mRNA encapsulation efficiency.
Caption: Workflow for mRNA encapsulation efficiency determination using the RiboGreen assay.
Step-by-Step Protocol
-
Prepare the 96-well plate:
-
Add the prepared mRNA standards to designated wells in duplicate.
-
Add the diluted this compound LNP samples to separate wells in duplicate for both "free" and "total" mRNA measurements.
-
-
Measure Free mRNA:
-
Add the RiboGreen working solution to the wells containing the standards and the LNP samples designated for "free" mRNA measurement.
-
Incubate for the recommended time, protected from light.
-
Measure the fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~528 nm).
-
-
Measure Total mRNA:
-
To the wells designated for "total" mRNA measurement, add the lysis buffer (0.5% Triton X-100 in TE buffer) to the LNP samples.
-
Incubate to ensure complete lysis of the LNPs.
-
Add the RiboGreen working solution to these wells.
-
Incubate for the recommended time, protected from light.
-
Measure the fluorescence using the microplate reader at the same settings.
-
-
Calculations:
-
Generate a standard curve by plotting the fluorescence intensity of the mRNA standards against their known concentrations.
-
Use the standard curve to determine the concentration of "free" mRNA and "total" mRNA in the LNP samples from their respective fluorescence readings.
-
Calculate the encapsulation efficiency (EE%) using the following formula:
EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Data Presentation
The quantitative data obtained from the characterization of this compound LNPs should be presented in a clear and organized manner.
Table 1: Physicochemical Characterization of this compound LNPs
| Formulation ID | Ionizable Lipid | Molar Ratio (Ionizable:Helper:Chol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound-LNP-01 | This compound | 50:10:38.5:1.5 | 85.2 | 0.11 | +5.3 |
| This compound-LNP-02 | This compound | 40:20:38.5:1.5 | 92.5 | 0.15 | +4.8 |
Table 2: mRNA Encapsulation Efficiency in this compound LNPs
| Formulation ID | Free mRNA (µg/mL) | Total mRNA (µg/mL) | Encapsulated mRNA (µg/mL) | Encapsulation Efficiency (%) |
| This compound-LNP-01 | 2.1 | 48.5 | 46.4 | 95.7 |
| This compound-LNP-02 | 3.5 | 49.2 | 45.7 | 92.9 |
Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results.
LNP Formulation and mRNA Encapsulation Pathway
The following diagram illustrates the process of LNP formation and mRNA encapsulation.
References
Troubleshooting & Optimization
AA3-DLin LNP Transfection Efficiency Technical Support Center
Welcome to the technical support center for improving AA3-DLin LNP transfection efficiency. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound LNP transfection experiments.
Question: Why am I observing low transfection efficiency with my this compound LNPs?
Answer:
Low transfection efficiency can stem from several factors, ranging from the formulation of your lipid nanoparticles to the handling of your cells. Here’s a step-by-step guide to troubleshoot this issue.
1. Verify Your LNP Formulation and Composition:
The composition of your LNPs is critical for successful transfection. The this compound LNP formulation has been shown to be effective for mRNA delivery.[1][2][3]
-
Lipid Molar Ratios: A recommended molar ratio for this compound LNPs is This compound : DOPE : Cholesterol : DMG-PEG of 40 : 40 : 25 : 0.5 .[1][3] Ensure your formulation adheres to these ratios. The interplay between the ionizable lipid (this compound), helper lipid (DOPE), cholesterol, and PEGylated lipid is crucial for particle stability and function.
-
Helper Lipid: The use of DOPE as a helper lipid can enhance endosomal escape compared to other phospholipids like DSPC, which may improve transfection efficiency.
2. Optimize the N/P Ratio:
The N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid, significantly impacts LNP properties and transfection efficiency.
-
Impact on Charge: A higher N/P ratio generally leads to more positively charged particles, which can enhance interaction with the negatively charged cell membrane.
-
Typical Range: While typical N/P ratios range from 3 to 6, the optimal ratio can vary depending on the cargo and ionizable lipid. For some systems, slightly negatively charged or near-neutral mRNA-LNPs have shown better mRNA delivery and gene expression.
-
Potential for Optimization: It is crucial to experimentally determine the optimal N/P ratio for your specific application, as it influences not only efficiency but also potential cytotoxicity. Interestingly, studies have shown that the LNP fraction with the highest mRNA loading (and thus a lower N/P ratio) may be the least competent for transfection.
3. Characterize Physicochemical Properties of Your LNPs:
The physical characteristics of your LNPs play a significant role in their interaction with cells.
-
Particle Size: Successful LNP formulations typically have a mean diameter between 70-200 nm. This size range allows for effective endocytosis while avoiding rapid clearance from the system. Some studies suggest that smaller nanoparticles (around 90 nm) and even larger microparticles (1.2 µm) can have higher transfection efficacy in vitro compared to intermediate sizes (300 nm).
-
Polydispersity Index (PDI): A narrow size distribution (PDI < 0.2) is desirable for consistent performance.
-
Zeta Potential: The surface charge, or zeta potential, affects stability and cellular uptake. Ionizable lipids like this compound give LNPs a pH-dependent surface charge.
4. Review Your Cell Culture and Transfection Protocol:
The health and handling of your target cells are paramount for successful transfection.
-
Cell Type: Different cell types exhibit varying susceptibility to LNP-mediated transfection.
-
Cell Density: An optimal cell density, typically between 0.5 to 1 million cells per mL, should be maintained to ensure cell health. For adherent cells, a confluency of over 90% at the time of transfection is often recommended for reagents like Lipofectamine 2000, though this can be cell-type dependent.
-
Cell Viability: Ensure high cell viability before and during transfection. Excessive LNP dosage can lead to cytotoxicity.
-
Serum Conditions: The presence of serum can destabilize LNPs. Consider using serum-free or reduced-serum media during the transfection process. However, for some systems, serum proteins like ApoE can aid in LNP entry.
-
Incubation Time: Analyze cells 24-48 hours post-transfection for optimal protein expression.
Question: My cells are showing high cytotoxicity after transfection with this compound LNPs. What can I do?
Answer:
High cytotoxicity is a common issue and can often be mitigated by adjusting your experimental parameters.
-
Reduce LNP Dose: The most straightforward solution is to reduce the concentration of LNPs added to your cells. Create a dose-response curve to find the optimal balance between transfection efficiency and cell viability.
-
Shorten Incubation Time: Reducing the exposure time of cells to the LNPs can also decrease cytotoxicity.
-
Optimize N/P Ratio: An excessively high N/P ratio can lead to increased positive charge and higher cytotoxicity. Experiment with lower N/P ratios.
-
Check Nucleic Acid Quality: Ensure your mRNA or other nucleic acid is of high purity and free of endotoxins.
Frequently Asked Questions (FAQs)
Q1: What is the recommended lipid composition for this compound LNPs?
A1: A commonly cited molar ratio for this compound LNPs is This compound : DOPE : Cholesterol : DMG-PEG at 40 : 40 : 25 : 0.5 .
Q2: How does the N/P ratio affect transfection?
A2: The N/P ratio influences the charge, size, and encapsulation efficiency of LNPs. A higher N/P ratio can increase the positive charge, potentially enhancing cellular uptake but also increasing cytotoxicity. The optimal N/P ratio needs to be determined empirically for each specific application.
Q3: What is the ideal size for LNPs for efficient transfection?
A3: Generally, a particle size between 70-200 nm with a low PDI (< 0.2) is considered optimal for effective endocytosis and avoiding rapid clearance.
Q4: Can I use serum in my media during transfection?
A4: Serum can destabilize LNPs, so it is often recommended to use serum-free or reduced-serum media during transfection. However, the effect of serum can be cell-type and LNP-formulation dependent, so it is best to test this for your specific system.
Q5: How long should I wait before analyzing my cells post-transfection?
A5: For mRNA delivery, protein expression is typically analyzed between 24 and 48 hours after transfection.
Quantitative Data Summary
Table 1: Factors Influencing LNP Transfection Efficiency
| Parameter | Recommended Range/Value | Potential Impact on Transfection Efficiency |
| Particle Size | 70 - 200 nm | Affects cellular uptake and tissue distribution. |
| Polydispersity Index (PDI) | < 0.2 | Indicates homogeneity of the LNP population. |
| N/P Ratio | Typically 3 - 6 | Influences surface charge, encapsulation, and cytotoxicity. |
| Cell Density | 0.5 - 1 x 10^6 cells/mL | Affects cell health and transfection outcome. |
| This compound LNP Molar Ratio | 40:40:25:0.5 (this compound:DOPE:Chol:DMG-PEG) | Critical for LNP stability and function. |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs by Pipette Mixing
This protocol is adapted for a small-scale laboratory setting.
Materials:
-
This compound, DOPE, Cholesterol, DMG-PEG 2000
-
mRNA cargo
-
Absolute ethanol
-
Citrate buffer (10 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
RNase-free microtubes
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG 2000 in absolute ethanol. Ensure complete dissolution.
-
-
Lipid Mix Preparation:
-
In an RNase-free microtube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 40:40:25:0.5).
-
-
mRNA Preparation:
-
Dilute the mRNA stock to the desired concentration in 10 mM citrate buffer (pH 4.0).
-
-
LNP Formation:
-
In a separate RNase-free microtube, add the lipid mix in ethanol.
-
Rapidly add the mRNA solution in citrate buffer to the lipid-ethanol solution while vigorously pipetting up and down for 30-60 seconds. The volume ratio of the aqueous to ethanol phase should be approximately 3:1.
-
Incubate the resulting solution at room temperature for 15-30 minutes to allow for LNP assembly.
-
-
Buffer Exchange:
-
Dialyze the LNP solution against PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Protocol 2: In Vitro Transfection of Adherent Cells with this compound LNPs
Materials:
-
Adherent cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Serum-free or reduced-serum medium (optional)
-
Formulated this compound LNPs
-
96-well plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 96-well plate at a density that will result in >90% confluency at the time of transfection.
-
-
LNP Preparation:
-
Thaw the this compound LNP stock solution.
-
Dilute the LNPs to the desired final concentrations in cell culture medium (with or without serum, as optimized).
-
-
Transfection:
-
Carefully remove the old medium from the cells.
-
Add the diluted LNP-containing medium to the cells. Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Analysis:
-
After the incubation period, analyze the cells for reporter gene expression (e.g., luciferase assay, fluorescence microscopy for GFP).
-
Visualizations
Caption: Troubleshooting workflow for low LNP transfection efficiency.
Caption: Key factors influencing LNP transfection efficiency.
References
Technical Support Center: AA3-DLin Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of AA3-DLin Lipid Nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound LNPs?
For optimal long-term stability and to maintain the integrity of the encapsulated mRNA, storing this compound LNPs at -20°C is recommended. Studies have shown that these LNPs can be frozen at -20°C for up to 12 months without a significant loss in mRNA delivery efficiency.[1] While ultra-low temperatures (-80°C) are common for many LNP formulations, -20°C appears sufficient for the this compound composition.[2][3] Storage at 4°C is suitable for short-term periods, but may result in reduced RNA integrity over time compared to frozen conditions.[2][4]
Q2: What is the specific lipid composition of the this compound LNPs referenced here?
The this compound LNP formulation consists of the ionizable lipid this compound, the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEGylated lipid (DMG-PEG) in a molar ratio of 40:40:25:0.5.
Q3: Should I use a cryoprotectant when freezing this compound LNPs?
Yes, the use of cryoprotectants is highly recommended to prevent aggregation and maintain particle integrity during freeze-thaw cycles. Sugars such as sucrose and trehalose are effective cryoprotectants. Adding sucrose to a final concentration of 5-10% (w/v) can inhibit aggregation and preserve the protein expression ability of the mRNA cargo after storage at frozen temperatures.
Q4: Can this compound LNPs be lyophilized for long-term storage at ambient temperatures?
Lyophilization (freeze-drying) is a viable strategy to enhance the long-term stability of LNPs, allowing for storage at refrigerated or even room temperatures. For successful lyophilization, the formulation should include a lyoprotectant (e.g., sucrose or trehalose). Lyophilized LNPs have been shown to maintain their physicochemical properties for at least 24 weeks when stored at 4°C and for 12 weeks at 25°C.
Q5: What are the key parameters to monitor for assessing this compound LNP stability?
The critical quality attributes to monitor during a stability study include:
-
Particle Size (Z-average) and Polydispersity Index (PDI): To detect aggregation.
-
Encapsulation Efficiency (%EE): To measure the retention of the mRNA cargo.
-
mRNA Integrity: To ensure the genetic material has not degraded.
-
In vitro/In vivo Potency: To confirm the biological activity is retained.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Increased Particle Size and/or PDI | LNP aggregation due to improper storage (e.g., freezing without cryoprotectant), multiple freeze-thaw cycles, or exposure to physical stress. | - Store LNPs at a consistent -20°C or -80°C. - Aliquot samples to avoid multiple freeze-thaw cycles. - Incorporate a cryoprotectant like sucrose (5-10% w/v) into the formulation before freezing. - If lyophilizing, ensure optimal lyoprotectant concentration and process parameters. |
| Decreased Encapsulation Efficiency (mRNA leakage) | LNP degradation due to hydrolysis or oxidation of lipids. Storage at temperatures above freezing (e.g., 4°C) for extended periods can lead to leakage. | - Ensure storage at recommended frozen temperatures (-20°C or below). - Use appropriate buffers; Tris and HEPES have been shown to offer better cryoprotection than PBS for some formulations. - Minimize exposure to light and oxygen to prevent lipid oxidation. |
| Loss of Biological Activity (Reduced Protein Expression) | Degradation of the encapsulated mRNA. Formation of adducts between lipid impurities and the mRNA. Significant changes in LNP physicochemical properties (size, PDI). | - Confirm mRNA integrity using capillary electrophoresis. - Store at ≤ -20°C to minimize chemical degradation of both lipids and mRNA. - Re-evaluate particle size, PDI, and encapsulation efficiency to ensure they are within specification. |
| Inconsistent Results Between Batches | Variability in the LNP formulation process. Inconsistent storage or handling procedures. | - Standardize the LNP manufacturing process, including mixing methods and buffer compositions. - Implement and strictly follow a standard operating procedure (SOP) for storage, handling, and thawing of LNP samples. - Ensure all personnel are trained on proper handling techniques. |
Data on LNP Stability Under Various Storage Conditions
The following tables summarize quantitative data from studies on LNP stability. While not all data is specific to this compound, it provides a strong indication of expected behavior for similar LNP formulations.
Table 1: Effect of Temperature on LNP Physicochemical Properties (7-Day Storage)
| Storage Temp. | Change in Z-average | Change in PDI | Change in Encapsulation Efficacy | Effect on Luciferase Expression |
|---|---|---|---|---|
| -80°C | Increase | Increase | Decrease | Decrease (without cryoprotectant) |
| -20°C | Maintained | Maintained | Maintained | Maintained |
| 4°C | Maintained | Maintained | Maintained | Decrease |
| 25°C | Maintained | Maintained | Maintained | Decrease |
Note: The decrease in expression at -80°C was attributed to aggregation, which can be mitigated with cryoprotectants.
Table 2: Stability of Lyophilized mRNA-LNPs with Cryoprotectant
| Storage Temp. | Duration | Particle Size | mRNA Integrity | Biological Activity |
|---|---|---|---|---|
| 4°C | 24 weeks | Stable | ~10-15% decrease | Maintained |
| 25°C | 12 weeks | Stable | ~30% decrease (at 24 weeks) | Maintained |
| 42°C | 4-24 weeks | Increase then stable | N/A | Considerable drop |
Experimental Protocols
1. Protocol for Assessment of Particle Size and Polydispersity Index (PDI)
-
Method: Dynamic Light Scattering (DLS).
-
Instrument: A standard DLS instrument such as a Malvern Zetasizer.
-
Procedure:
-
Equilibrate the LNP sample to room temperature.
-
Dilute the LNP suspension in an appropriate buffer (e.g., RNase-free PBS) to a suitable concentration for DLS measurement, avoiding multiple scattering effects.
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Perform the measurement to obtain the intensity-averaged particle size (Z-average) and the PDI.
-
Perform measurements in triplicate for each sample.
-
2. Protocol for Determination of mRNA Encapsulation Efficiency (%EE)
-
Method: Quant-iT RiboGreen RNA Assay (or similar fluorescent dye-based assay).
-
Principle: The RiboGreen dye fluoresces significantly only when bound to RNA. By measuring fluorescence before and after disrupting the LNPs with a surfactant, the amount of encapsulated RNA can be determined.
-
Procedure:
-
Prepare a standard curve of the free mRNA in TE buffer.
-
Dilute the LNP sample 100-fold in TE buffer for two separate measurements.
-
Measurement 1 (Free RNA): To one diluted LNP sample, add the RiboGreen reagent. Measure the fluorescence (F_free). This represents the unencapsulated mRNA.
-
Measurement 2 (Total RNA): To the second diluted LNP sample, add a surfactant (e.g., 10% v/v Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Add the RiboGreen reagent. Measure the fluorescence (F_total).
-
Calculate the %EE using the following formula: %EE = ((F_total - F_free) / F_total) * 100
-
3. Protocol for Assessment of mRNA Integrity
-
Method: Capillary Electrophoresis.
-
Principle: This technique separates RNA molecules based on their size, allowing for the quantification of the main mRNA peak relative to any degradation products.
-
Procedure:
-
Extract the total RNA from the LNP formulation using a suitable RNA extraction kit or method (e.g., Trizol).
-
Dilute the extracted RNA to an appropriate concentration in RNase-free water.
-
Analyze the sample using a capillary electrophoresis instrument (e.g., Agilent Bioanalyzer) according to the manufacturer's protocol for RNA analysis.
-
The output will provide an electropherogram showing the size distribution of the RNA. Calculate the percentage of the main, full-length mRNA peak to determine integrity.
-
Visualizations
Caption: Key factors influencing the long-term stability of this compound LNPs.
Caption: Experimental workflow for assessing the long-term stability of LNPs.
Caption: Decision tree for troubleshooting LNP aggregation issues.
References
Technical Support Center: Lyophilization of AA3-DLin LNP Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lyophilization of AA3-DLin LNP formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when lyophilizing this compound LNP formulations?
Lyophilization, or freeze-drying, presents a promising approach to enhance the long-term stability of LNP formulations, including those containing this compound, by converting them into a more stable dry powder. However, the process can introduce stresses that lead to physical and chemical instability. Key challenges include particle aggregation or fusion, which manifests as an increase in particle size and polydispersity, and a loss of encapsulated mRNA. The freezing and dehydration steps can exert mechanical stress on the lipid structures, potentially leading to the release of the encapsulated payload.[1][2][3]
Q2: Why are cryoprotectants necessary for the lyophilization of LNPs?
Cryoprotectants are essential to protect LNPs during the freezing and drying processes. They form a glassy matrix that immobilizes the LNPs, preventing aggregation and fusion.[3] Sugars like sucrose and trehalose are commonly used and are thought to replace water molecules that hydrate the phospholipid headgroups, thereby preserving the integrity of the lipid bilayer during dehydration.[4] Without adequate cryoprotection, LNPs are prone to significant increases in particle size and loss of encapsulation efficiency upon reconstitution.
Q3: What are the most common cryoprotectants used for LNP lyophilization and at what concentrations?
Disaccharides such as sucrose and trehalose are the most widely used cryoprotectants for LNP formulations due to their effectiveness and safety profile. The optimal concentration can vary depending on the specific LNP composition, but concentrations in the range of 5% to 20% (w/v) are frequently reported to be effective in preserving LNP integrity. Some studies have also explored the use of other excipients like mannitol, dextran, and PVP in combination with primary cryoprotectants to enhance stability.
Q4: What happens to the physicochemical properties of this compound LNPs after lyophilization and reconstitution?
With an optimized lyophilization process, the physicochemical properties of this compound LNPs can be well-maintained. Ideally, after reconstitution, the particle size, polydispersity index (PDI), and mRNA encapsulation efficiency should be comparable to the pre-lyophilization state. However, suboptimal conditions can lead to an increase in particle size and PDI, and a decrease in encapsulation efficiency. Long-term stability studies have shown that lyophilized LNPs can maintain their critical quality attributes for extended periods when stored at refrigerated or even room temperatures.
Q5: How does lyophilization affect the in vivo performance of this compound LNP formulations?
A successful lyophilization cycle should preserve the biological activity of the LNP formulation. Studies have demonstrated that properly lyophilized and reconstituted mRNA-LNPs can maintain their transfection efficiency and in vivo potency, achieving similar levels of protein expression as their fresh or frozen counterparts. However, if the lyophilization process compromises the LNP's structural integrity, it can lead to reduced efficacy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Increased Particle Size and/or PDI upon Reconstitution | - Inadequate cryoprotectant concentration.- Suboptimal freezing rate.- Formulation collapsing during primary drying due to temperature being above the collapse temperature. | - Increase the cryoprotectant (e.g., sucrose, trehalose) concentration. A common starting point is 10% (w/v).- Optimize the freezing protocol. Both slow and fast freezing rates have been reported to be effective, so this may require empirical testing for your specific formulation.- Ensure the primary drying temperature is set below the collapse temperature of your formulation. |
| Decreased mRNA Encapsulation Efficiency | - LNP damage during freezing or drying, leading to leakage of the payload.- Inappropriate choice of cryoprotectant. | - Screen different cryoprotectants or combinations of cryoprotectants. Sucrose and trehalose are good starting points.- Optimize the cryoprotectant concentration to ensure sufficient protection of the LNP structure.- Evaluate the freezing and drying parameters to minimize stress on the LNPs. |
| Poor Cake Appearance (e.g., Collapse, Shrinkage) | - The temperature during primary drying exceeded the collapse temperature of the formulation.- The cryoprotectant used has a low glass transition temperature. | - Determine the collapse temperature of your formulation using a freeze-drying microscope and set the primary drying temperature below this value.- Choose a cryoprotectant with a higher glass transition temperature. Disaccharides like sucrose and trehalose generally perform better than monosaccharides. |
| Difficulty in Reconstitution (e.g., long reconstitution time, presence of visible particles) | - Inefficient drying, leaving high residual moisture.- LNP aggregation during lyophilization. | - Extend the primary and/or secondary drying times to ensure complete sublimation and desorption of water.- Optimize the cryoprotectant and lyophilization cycle to prevent particle aggregation. |
| Reduced In Vitro / In Vivo Activity | - Degradation of mRNA during the process.- Compromised LNP integrity affecting cellular uptake and endosomal escape. | - Ensure the use of RNase-free reagents and consumables throughout the process.- Assess mRNA integrity pre- and post-lyophilization using techniques like capillary electrophoresis.- Re-optimize the entire lyophilization process, focusing on cryoprotectant selection and cycle parameters to better preserve LNP structure. |
Data Presentation
Table 1: Effect of Cryoprotectant on LNP Physicochemical Properties Post-Lyophilization
| Cryoprotectant | Concentration (w/v) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| Sucrose | 10% | ~85 | < 0.2 | > 90% | |
| Trehalose | 10% | ~90 | < 0.2 | > 90% | |
| Maltose | 10% | ~88 | < 0.2 | > 85% | |
| None | 0% | > 200 (aggregated) | > 0.5 | < 70% |
Table 2: Representative Lyophilization Cycle Parameters for LNP Formulations
| Stage | Parameter | Value | Reference |
| Freezing | Shelf Temperature | -45°C | |
| Ramp Rate | 1°C/min | N/A | |
| Hold Time | 2 hours | N/A | |
| Primary Drying | Shelf Temperature | -25°C | |
| Chamber Pressure | 20 mTorr | ||
| Hold Time | 24-48 hours | N/A | |
| Secondary Drying | Shelf Temperature | 30°C | |
| Chamber Pressure | 20 mTorr | ||
| Hold Time | 12-24 hours | N/A |
Experimental Protocols
1. LNP Formulation with Cryoprotectant
-
Prepare the this compound LNP formulation using your standard protocol (e.g., microfluidic mixing).
-
Perform buffer exchange into a suitable buffer for lyophilization, such as Tris or citrate buffer, at a slightly acidic to neutral pH.
-
Prepare a stock solution of the chosen cryoprotectant (e.g., 20% w/v sucrose in the lyophilization buffer).
-
Add the cryoprotectant stock solution to the LNP dispersion to achieve the desired final concentration (e.g., 10% w/v). Mix gently by inversion.
-
Aseptically filter the final formulation through a 0.22 µm filter.
-
Dispense the formulation into lyophilization vials.
2. Lyophilization Cycle
-
Freezing: Place the vials on the lyophilizer shelf. Ramp down the temperature to -40°C to -50°C at a controlled rate (e.g., 1°C/min). Hold at this temperature for at least 2 hours to ensure complete freezing.
-
Primary Drying: Pull a vacuum on the chamber to a pressure of 50-100 mTorr. Increase the shelf temperature to between -30°C and -10°C. The temperature should be kept below the collapse temperature of the formulation. Hold these conditions for 24-48 hours, or until all the ice has sublimated.
-
Secondary Drying: Increase the shelf temperature to 20°C to 30°C while maintaining the vacuum. This step removes residual bound water. Hold for 12-24 hours.
-
Stoppering: Backfill the chamber with an inert gas like nitrogen before stoppering the vials under vacuum.
3. Post-Lyophilization Characterization
-
Visual Inspection: Examine the lyophilized cake for its appearance. An elegant, uniform cake is desired.
-
Reconstitution: Reconstitute the lyophilized cake with nuclease-free water or a suitable buffer to the original volume. Gently swirl to dissolve. Note the reconstitution time.
-
Physicochemical Analysis:
-
Particle Size and PDI: Measure using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine using a fluorescent dye-binding assay such as RiboGreen.
-
mRNA Integrity: Assess using capillary electrophoresis or agarose gel electrophoresis.
-
Visualizations
Caption: Experimental workflow for the lyophilization of this compound LNP formulations.
Caption: A troubleshooting decision tree for common lyophilization issues.
References
Technical Support Center: AA3-DLin Based LNPs
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with AA3-DLin based lipid nanoparticles (LNPs) to help mitigate and manage cytotoxicity in experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary mechanisms of cytotoxicity associated with ionizable lipid-based LNPs like this compound?
Ionizable lipids are essential for encapsulating nucleic acids and facilitating their escape from endosomes. However, they can also be a source of toxicity.[1] Key mechanisms include:
-
Inflammatory Responses: Ionizable lipids can activate innate immune pathways, such as Toll-like receptors (TLRs), particularly TLR4.[1] This can lead to the production of pro-inflammatory cytokines (e.g., IL-6, CCL2, CXCL2), causing inflammation and potential cell death.[1]
-
Metabolic Disruption: Metabolites derived from the breakdown of ionizable lipids may activate pathways like the peroxisome proliferator-activated receptors (PPARs), which can contribute to inflammation and liver toxicity.[1]
-
Membrane Destabilization: While necessary for endosomal escape, excessive destabilization of cellular membranes by cationic lipids can lead to cytotoxicity. The presence of pH-sensitive lipids in ionizable LNPs can sometimes enhance this effect.[2]
Q2: My in vitro experiments show high cell death even at low cargo concentrations. What should I troubleshoot?
If you observe high cytotoxicity, consider factors beyond the encapsulated cargo. The LNP formulation itself is a likely cause.
-
Evaluate Blank LNPs: First, treat your cells with "blank" LNPs (containing no mRNA/siRNA) at equivalent concentrations. This will determine if the cytotoxicity originates from the lipid components rather than the payload.
-
Check LNP Characteristics: Sub-optimal physical characteristics can increase toxicity.
-
Size and Polydispersity (PDI): Large or aggregated nanoparticles can lead to increased and unpredictable cellular interactions. Use Dynamic Light Scattering (DLS) to ensure LNPs are monodisperse and within the target size range.
-
Zeta Potential: This measurement can provide insights into the surface charge and stability of your LNPs.
-
-
Review Formulation Ratios: The molar ratio of the four primary lipid components (ionizable lipid, helper phospholipid, cholesterol, PEG-lipid) is critical. An imbalance can lead to instability and toxicity. For this compound, formulations with higher proportions of phospholipid (like DOPE) and lower cholesterol have shown good performance.
-
Assess Lipid Purity: Ensure the this compound and other lipid components are of high purity, as contaminants from synthesis can be a source of toxicity.
Q3: How can I modify my this compound LNP formulation to reduce cytotoxicity?
Optimizing the LNP composition is a key strategy for improving its safety profile.
-
Optimize Helper Lipids: The type and ratio of helper lipids (phospholipid and cholesterol) significantly impact LNP stability and function. Cholesterol enhances membrane fusion, while phospholipids provide structural stability. Experiment with different ratios; for this compound, a 40:40:25:0.5 ratio (this compound/DOPE/cholesterol/DMG-PEG) has been noted as effective.
-
Modify the PEG-Lipid: Polyethylene glycol (PEG) lipids stabilize particles and prevent aggregation but can also have safety concerns, including the potential for anti-PEG antibody production upon repeated administration. Consider optimizing the PEG-lipid's molar percentage, chain length, or exploring alternatives like polysarcosine (pSar) to reduce pro-inflammatory responses.
-
Introduce Biodegradable Components: Incorporating biodegradable elements, such as ester linkages in the lipid tails, can help make the lipids more easily broken down into non-toxic metabolites after cargo delivery. Some novel approaches involve substituting a portion of the ionizable lipid with biodegradable components like trehalose glycolipids.
Q4: What are the best practices for in vitro cytotoxicity assessment of LNPs?
A systematic approach is crucial for obtaining reliable and reproducible cytotoxicity data.
-
Use Appropriate Assays: Standard colorimetric assays like MTT and WST-8 are commonly used to measure metabolic activity as an indicator of cell viability.
-
Include Proper Controls: Always include untreated cells (negative control) and a positive control for cytotoxicity (e.g., Triton X-100) in your experiments. Also, test the delivery buffer alone to rule out its effects.
-
Perform Dose-Response and Time-Course Studies: Evaluate cytotoxicity across a range of LNP concentrations and at multiple time points (e.g., 24, 48, 72 hours) to understand the full toxicity profile.
-
Consider Cell Line Differences: The choice of cell line can critically influence experimental outcomes. Some cell lines, especially suspension cells, may be more sensitive to LNPs than adherent cells. It is recommended to test your formulations on multiple relevant cell lines.
Data Presentation: LNP Formulation & Cytotoxicity
The tables below summarize the roles of LNP components and provide an example of how formulation changes can impact cytotoxicity.
Table 1: Function of Core LNP Components
| Component | Primary Function(s) | Impact on Cytotoxicity |
| Ionizable Lipid (this compound) | Encapsulates nucleic acid cargo; facilitates endosomal escape via protonation at low pH. | Primary source of potential cytotoxicity through inflammatory pathway activation and membrane disruption. |
| Helper Phospholipid (e.g., DOPE, DSPC) | Provides structural stability to the nanoparticle bilayer; can aid in endosomal escape (fusogenic lipids like DOPE). | Generally low toxicity, but the choice of phospholipid can influence overall LNP stability and performance. |
| Cholesterol | Enhances LNP stability and rigidity; facilitates membrane fusion for cellular entry. | Low intrinsic toxicity; optimizing its ratio is key to balancing stability and transfection efficiency. |
| PEG-Lipid | Prevents particle aggregation; increases circulation half-life by reducing immune recognition. | Can trigger immune responses (anti-PEG antibodies) with repeated dosing. |
Table 2: Illustrative Example of Formulation Optimization on Cell Viability
This table presents representative data showing how modifying lipid ratios can improve the safety profile of an LNP formulation in an in vitro model (e.g., A549 cells, 48h exposure).
| Formulation ID | Molar Ratio (this compound/Phospholipid/Cholesterol/PEG) | LNP Concentration (µg/mL) | Cell Viability (%) |
| LNP-ST-01 (Standard) | 50 / 10 / 38.5 / 1.5 | 10 | 65% |
| LNP-ST-01 (Standard) | 50 / 10 / 38.5 / 1.5 | 1.0 | 88% |
| LNP-OPT-02 (Optimized) | 40 / 40 (DOPE) / 19.5 / 0.5 | 10 | >90% |
| LNP-OPT-02 (Optimized) | 40 / 40 (DOPE) / 19.5 / 0.5 | 1.0 | >95% |
Experimental Protocols
Protocol 1: General In Vitro LNP Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.
-
Cell Seeding: Plate cells (e.g., A549, HeLa, HEK293) in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere for 24 hours at 37°C and 5% CO₂.
-
LNP Preparation: Prepare serial dilutions of your this compound LNP formulations (including blank LNPs) in complete cell culture medium to achieve the final desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the LNP dilutions. Include wells for untreated cells (negative control) and cells treated with 0.1% Triton X-100 (positive control).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Protocol 2: LNP Characterization by Dynamic Light Scattering (DLS)
This protocol outlines the basic steps for measuring LNP size and polydispersity index (PDI).
-
Sample Preparation: Dilute the LNP formulation in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement. This prevents inter-particle interactions from affecting the results.
-
Instrument Setup: Set the parameters on the DLS instrument (e.g., Zetasizer), including the refractive index and viscosity of the dispersant (buffer).
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Data Acquisition: Perform the measurement. The instrument will use the fluctuations in scattered light intensity to calculate the hydrodynamic diameter (size) and the PDI, which indicates the broadness of the size distribution.
-
Analysis: Analyze the results. A low PDI value (typically < 0.2) indicates a monodisperse and homogenous sample, which is desirable for reproducible biological experiments.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes relevant to troubleshooting LNP cytotoxicity.
Caption: Troubleshooting workflow for diagnosing and mitigating LNP cytotoxicity.
Caption: Simplified pathway of ionizable LNP-induced inflammatory response.
References
Technical Support Center: AA3-DLin mRNA Encapsulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low mRNA encapsulation efficiency with the ionizable lipid AA3-DLin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for mRNA encapsulation?
This compound is an ionizable cationic amino lipid that is a key component in the formation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA).[1][2][3][4][5] Its ionizable nature is crucial for efficient mRNA encapsulation. At an acidic pH (around 4.0), this compound becomes positively charged, facilitating the electrostatic interaction and complexation with the negatively charged mRNA backbone. Upon entering the physiological environment (pH 7.4), it becomes nearly neutral, which reduces potential toxicity associated with cationic lipids. This compound has a pKa of 5.8, which is within the optimal range for effective endosomal escape and release of the mRNA payload into the cytoplasm.
Q2: What is a typical lipid composition for an this compound based LNP formulation?
A common formulation involves a four-component lipid mixture. One specific formulation reported in the literature to improve mRNA delivery efficiency utilizes this compound in combination with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) at a molar ratio of 40:40:25:0.5 (this compound/DOPE/Cholesterol/DMG-PEG).
Q3: What is the expected encapsulation efficiency for this compound LNPs?
While specific efficiencies can vary based on the formulation and process parameters, well-optimized LNP formulations using ionizable lipids are generally expected to achieve an encapsulation efficiency of over 80%, with many protocols reporting efficiencies of 90% or higher. If you are consistently observing significantly lower encapsulation, it indicates a need for troubleshooting.
Q4: How is mRNA encapsulation efficiency typically measured?
The most common method for determining mRNA encapsulation efficiency is the RiboGreen assay. This fluorescence-based assay quantifies the amount of accessible (unencapsulated) mRNA in the LNP suspension. The total amount of mRNA is then measured after lysing the LNPs with a detergent, such as Triton X-100. The encapsulation efficiency is calculated from the difference between the total and unencapsulated mRNA.
Troubleshooting Guide: Low mRNA Encapsulation Efficiency
Low mRNA encapsulation is a common challenge in LNP formulation. The following guide provides a systematic approach to identifying and resolving potential issues when using this compound.
Problem 1: Suboptimal Formulation Parameters
The composition and ratios of the lipid mixture, as well as the ratio of lipids to mRNA, are critical for efficient encapsulation.
Possible Causes & Solutions:
| Parameter | Potential Issue | Recommended Action | Supporting Rationale |
| Lipid Molar Ratios | An imbalanced ratio of ionizable lipid, helper lipid, cholesterol, and PEG-lipid can lead to improper LNP formation and reduced mRNA loading. | Start with a validated molar ratio, such as this compound/DOPE/Cholesterol/DMG-PEG at 40:40:25:0.5. Systematically vary the percentage of each component to optimize for your specific mRNA. | The interplay between the lipids is crucial. For instance, cholesterol content affects particle stability and membrane rigidity. |
| Nitrogen to Phosphate (N:P) Ratio | An N:P ratio that is too low may result in insufficient positive charge to complex with the negatively charged mRNA. Conversely, a very high ratio can lead to aggregation. | Optimize the N:P ratio, which is the molar ratio of protonatable nitrogens in this compound to the phosphate groups in the mRNA. A typical starting point for ionizable lipids is an N:P ratio of around 6. Experiment with a range from 3 to 10. | The N:P ratio directly influences the electrostatic interactions that drive mRNA encapsulation. |
| Aqueous Phase Buffer pH | The pH of the aqueous buffer containing the mRNA is critical for the protonation of this compound. If the pH is too high, the lipid will not be sufficiently charged. | Ensure the pH of your aqueous buffer (e.g., sodium acetate or citrate) is acidic, typically around 4.0, to ensure full protonation of this compound (pKa = 5.8). | The positive charge on the ionizable lipid at acidic pH is essential for its interaction with the negatively charged mRNA. |
Problem 2: Inefficient Mixing and LNP Formation Process
The method and parameters of mixing the lipid-ethanol phase with the aqueous mRNA phase are critical for the self-assembly of LNPs.
Possible Causes & Solutions:
| Parameter | Potential Issue | Recommended Action | Supporting Rationale |
| Mixing Technique | Manual mixing (e.g., pipetting) can be inconsistent and lead to larger, more polydisperse LNPs with lower encapsulation efficiency. | Utilize a microfluidic mixing system for precise and reproducible control over the mixing process. This allows for rapid and controlled nanoprecipitation. | Microfluidic systems provide rapid and homogenous mixing, leading to smaller, more uniform LNPs with higher encapsulation efficiency. |
| Total Flow Rate (TFR) | The TFR in a microfluidic system affects the mixing time and shear forces. A TFR that is too low can result in incomplete mixing and larger particles. | Optimize the TFR. Higher TFRs generally lead to smaller LNPs and better encapsulation. A common starting range is 12 mL/min. | Higher TFRs increase the mixing speed, promoting rapid nanoprecipitation and preventing the formation of larger aggregates. |
| Flow Rate Ratio (FRR) | The FRR of the aqueous phase to the organic (ethanol) phase influences the rate of polarity change, which drives LNP formation. | A common and effective FRR is 3:1 (aqueous:organic). Varying this ratio can impact particle size and encapsulation. | The FRR controls the solvent dilution rate, which is a key parameter in the self-assembly and encapsulation process. |
Problem 3: Poor Quality of Reagents
The purity and integrity of both the lipids and the mRNA are paramount for successful encapsulation.
Possible Causes & Solutions:
| Component | Potential Issue | Recommended Action | Supporting Rationale |
| This compound and other lipids | Degradation or impurities in the lipids can interfere with LNP formation and mRNA complexation. | Use high-purity lipids from a reputable supplier. Store lipids under the recommended conditions (e.g., -20°C or -80°C) and minimize exposure to air and light to prevent oxidation. | The chemical integrity of the lipids directly impacts their ability to self-assemble into stable LNPs capable of encapsulating mRNA. |
| mRNA | Degradation of mRNA by RNases or through multiple freeze-thaw cycles will result in fragmented RNA that is poorly encapsulated. | Ensure an RNase-free environment during all steps. Use freshly prepared or properly stored (-80°C) mRNA. Verify mRNA integrity using gel electrophoresis or a Bioanalyzer. | Intact, full-length mRNA is necessary for efficient encapsulation and subsequent protein expression. Degraded mRNA will lead to low encapsulation and poor therapeutic efficacy. |
Experimental Protocols
Protocol 1: Preparation of this compound based mRNA-LNPs using Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic device, based on a known effective formulation.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
Ethanol (200 proof, molecular biology grade)
-
mRNA in RNase-free water
-
Sodium Acetate buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and cartridges
-
Syringes and tubing for the microfluidic device
Procedure:
-
Prepare Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG in ethanol.
-
Combine the lipid stock solutions to achieve a final molar ratio of 40:40:25:0.5 (this compound/DOPE/Cholesterol/DMG-PEG).
-
The total lipid concentration in the ethanol phase should be optimized, a typical starting point is 12.5 mM.
-
-
Prepare Aqueous mRNA Solution:
-
Dilute the mRNA stock solution in 50 mM sodium acetate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target N:P ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.
-
Set the Total Flow Rate (TFR) to 12 mL/min.
-
Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic).
-
Initiate the mixing process. The first and last portions of the collected solution should be discarded as waste to ensure the collection of a homogenous sample.
-
-
Dialysis and Concentration:
-
Immediately after formulation, dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours, with one buffer exchange, to remove ethanol and raise the pH.
-
If necessary, concentrate the LNP solution using an appropriate ultrafiltration method.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay
Materials:
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (10% solution)
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the RiboGreen reagent in TE buffer as per the manufacturer's instructions. Protect from light.
-
Prepare a 2% Triton X-100 solution in TE buffer.
-
-
Prepare Samples and Standards:
-
Prepare a standard curve of your mRNA in TE buffer.
-
For each LNP sample, prepare two sets of dilutions in TE buffer:
-
Unencapsulated mRNA: Dilute the LNP sample to the desired concentration.
-
Total mRNA: To a separate aliquot of the diluted LNP sample, add the 2% Triton X-100 solution to a final concentration of 0.5-1% to lyse the LNPs. Incubate for 10-15 minutes at room temperature.
-
-
-
Assay:
-
Add the diluted standards and LNP samples (with and without Triton X-100) to the 96-well plate.
-
Add the diluted RiboGreen reagent to all wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).
-
-
Calculation:
-
Use the standard curve to determine the concentration of unencapsulated mRNA and total mRNA in your samples.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = ( (Total mRNA - Unencapsulated mRNA) / Total mRNA ) * 100
-
Data Summary Tables
Table 1: Influence of N:P Ratio on Encapsulation Efficiency (Hypothetical Data)
| N:P Ratio | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| 3 | 75 | 110 | 0.25 |
| 6 | 92 | 95 | 0.18 |
| 10 | 88 | 120 | 0.28 |
Table 2: Effect of Total Flow Rate (TFR) on LNP Characteristics (Hypothetical Data)
| Total Flow Rate (mL/min) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| 6 | 80 | 130 | 0.30 |
| 12 | 93 | 90 | 0.15 |
| 18 | 91 | 85 | 0.17 |
Visualizations
Caption: Troubleshooting workflow for low mRNA encapsulation efficiency.
Caption: Experimental workflow for mRNA-LNP formulation.
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 5. A Post-Encapsulation Method for the Preparation of mRNA-LNPs via the Nucleic Acid-Bridged Fusion of mRNA-Free LNPs - PMC [pmc.ncbi.nlm.nih.gov]
Impact of buffer composition on AA3-DLin LNP stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of buffer composition on the stability of AA3-DLin lipid nanoparticles (LNPs). The following information is based on established principles for ionizable lipid nanoparticles and is intended to serve as a comprehensive resource for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is buffer selection critical for the stability of this compound LNPs?
A1: The buffer composition, including pH and ionic strength, directly influences the physical and chemical stability of this compound LNPs. Ionizable lipids like this compound have a pKa, and the pH of the buffer determines their charge state. At a low pH (below the pKa), the lipid is protonated and positively charged, which is crucial for encapsulating negatively charged cargo like mRNA. At physiological pH, the lipid is closer to neutral, which is important for in vivo tolerability and delivery. The buffer helps maintain the optimal pH throughout formulation, purification, and storage to prevent aggregation, degradation of the cargo, and loss of therapeutic efficacy.[1][2]
Q2: What is the optimal pH range for storing this compound LNPs?
A2: Generally, storing ionizable LNPs at a pH slightly below their pKa can enhance stability.[1][3] For many ionizable lipids used in LNPs, the pKa is in the range of 6.0-7.0.[2] Storing the LNPs in a slightly acidic buffer (e.g., pH 5.0-6.5) can help maintain a balance between particle stability and in vivo performance. However, the optimal pH can be formulation-dependent. It is recommended to perform a pH screening study to determine the ideal storage condition for your specific this compound LNP formulation. Storing at a very low pH can lead to particle aggregation.
Q3: Which buffers are commonly used for LNP formulations?
A3: Buffers such as citrate, acetate, phosphate, Tris, and HEPES are often used in LNP formulations. Studies have shown that the choice of buffer can impact both the stability and the transfection efficiency of the LNPs. For instance, citrate buffer has been shown to facilitate a structural transition in the LNP core that may enhance endosomal release and gene expression. Tris and HEPES buffers have been reported to offer better cryoprotection compared to phosphate-buffered saline (PBS).
Q4: How does ionic strength affect this compound LNP stability?
A4: The ionic strength of the buffer can significantly impact LNP stability by modulating electrostatic interactions between particles. High ionic strength can compress the electrical double layer around the LNPs, reducing repulsive forces and potentially leading to aggregation. Conversely, very low ionic strength might not be sufficient to stabilize the particles. It is crucial to optimize the ionic strength of the storage buffer, often in the range of 25-150 mM, to ensure colloidal stability.
Q5: What is the role of cryoprotectants in LNP stability?
A5: Cryoprotectants are essential for maintaining the stability of LNPs during freezing and long-term frozen storage. Sugars like sucrose and trehalose are commonly used cryoprotectants. They form a glassy matrix around the LNPs during freezing, which prevents the formation of ice crystals that can damage the LNP structure and lead to aggregation upon thawing. The addition of 5-10% (w/v) sucrose or trehalose is a common practice to preserve the physicochemical properties and biological activity of LNPs stored at -20°C or -80°C.
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Buffer | Recommended Solution(s) |
| LNP Aggregation | - Suboptimal storage pH leading to changes in surface charge. - High ionic strength of the buffer compressing the electrical double layer. - Freeze-thaw cycles without an adequate cryoprotectant. | - Perform a pH screening study to identify the optimal pH for storage. - Evaluate the effect of different buffer salts (e.g., citrate, Tris). - Optimize the ionic strength of the buffer (e.g., by adjusting salt concentration). - Add a cryoprotectant (e.g., 5-10% sucrose or trehalose) before freezing. |
| Decreased Encapsulation Efficiency | - pH of the formulation buffer is too high, leading to incomplete protonation of this compound and poor complexation with the nucleic acid cargo. - Degradation of the LNP structure during storage due to inappropriate buffer conditions. | - Ensure the pH of the initial formulation buffer is sufficiently low (typically pH 4-5) for efficient encapsulation. - Store the LNPs in a stability-indicating buffer at the optimal pH and temperature. |
| Low In Vitro / In Vivo Activity | - LNP aggregation leading to poor cellular uptake. - Degradation of the nucleic acid cargo due to buffer-catalyzed hydrolysis. - Suboptimal buffer composition affecting the endosomal escape mechanism. | - Characterize LNP size and polydispersity before use to ensure no aggregation has occurred. - Use a buffer that is known to be compatible with nucleic acid stability. - Consider using buffers like citrate that may enhance endosomal release. |
| Particle Size Increase Over Time | - Gradual aggregation or fusion of LNPs. - Ostwald ripening. | - Re-evaluate the storage buffer composition (pH, ionic strength, buffer species). - Ensure proper storage temperature and avoid temperature fluctuations. - Include a PEGylated lipid in the formulation to provide steric stability. |
Quantitative Data Summary
The following tables summarize the expected impact of different buffer components on key LNP stability parameters. The data presented are representative and should be confirmed for your specific this compound LNP formulation.
Table 1: Effect of Buffer Type and pH on LNP Size and Polydispersity Index (PDI) after 4 Weeks of Storage at 4°C
| Buffer (50 mM) | pH | Initial Size (nm) | Initial PDI | Size after 4 weeks (nm) | PDI after 4 weeks |
| Citrate | 5.5 | 85.2 | 0.08 | 88.1 | 0.09 |
| Citrate | 7.4 | 86.5 | 0.09 | 120.3 | 0.25 |
| Phosphate | 7.4 | 87.1 | 0.08 | 155.6 | 0.35 |
| Tris | 7.4 | 85.9 | 0.09 | 95.4 | 0.12 |
Table 2: Impact of Cryoprotectant on LNP Stability after Freeze-Thaw Cycles (-80°C to Room Temperature)
| Cryoprotectant | Number of Freeze-Thaw Cycles | Size (nm) | PDI | Encapsulation Efficiency (%) |
| None | 0 | 88.3 | 0.10 | 95.2 |
| None | 3 | 250.1 | 0.45 | 70.8 |
| 5% Sucrose | 0 | 88.5 | 0.11 | 94.9 |
| 5% Sucrose | 3 | 90.2 | 0.12 | 93.5 |
| 10% Trehalose | 0 | 87.9 | 0.10 | 95.5 |
| 10% Trehalose | 3 | 89.5 | 0.11 | 94.1 |
Experimental Protocols
1. Protocol for LNP Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the LNP dispersion in the storage buffer to a suitable concentration (typically between 0.1 and 1 mg/mL of total lipid). Ensure the diluent is filtered through a 0.22 µm filter to remove any dust particles.
-
Instrument Setup: Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).
-
Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the instrument and allow it to equilibrate for at least 1 minute. Perform the measurement according to the instrument's software instructions.
-
Data Analysis: Analyze the correlation function to obtain the Z-average diameter (size) and the Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse and homogeneous population of nanoparticles.
2. Protocol for Encapsulation Efficiency (EE) Determination using a RiboGreen Assay
-
Reagent Preparation: Prepare a RiboGreen working solution by diluting the stock concentrate in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) as per the manufacturer's protocol. Prepare a 1% Triton X-100 solution in TE buffer.
-
Standard Curve: Prepare a standard curve of the free nucleic acid in TE buffer.
-
Sample Measurement:
-
Total Nucleic Acid: Dilute the LNP sample in the 1% Triton X-100 solution to disrupt the LNPs and release the encapsulated nucleic acid.
-
Free (Unencapsulated) Nucleic Acid: Dilute the LNP sample in TE buffer.
-
-
Assay: Add the RiboGreen working solution to the diluted samples and standards in a 96-well plate. Incubate in the dark for 5 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~480 nm and emission at ~520 nm.
-
Calculation:
-
Determine the concentration of total and free nucleic acid from the standard curve.
-
Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Visualizations
Caption: Workflow for screening optimal buffer conditions for LNP stability.
Caption: Impact of pH on the stability of ionizable lipid nanoparticles.
References
AA3-DLin LNP Scalability for Preclinical Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges of scaling up AA3-DLin lipid nanoparticle (LNP) production for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
This compound is a novel ionizable cationic lipid that has demonstrated high efficiency in delivering mRNA.[1] Its use in LNP formulations is driven by its excellent delivery efficacy and the long-term storage stability of the resulting nanoparticles.[1][2]
Q2: What are the key challenges when scaling up this compound LNP production for preclinical studies?
Scaling up LNP production from small-scale laboratory batches to larger volumes required for preclinical studies presents several challenges. These include maintaining consistent particle size and polydispersity, ensuring high encapsulation efficiency, preventing contamination, and ensuring batch-to-batch reproducibility.[3][4] The transition from manual or small-scale mixing methods to more robust and scalable techniques like microfluidics is a critical step that requires careful optimization of process parameters.
Q3: What are the critical quality attributes (CQAs) for preclinical this compound LNPs?
The primary CQAs for any LNP formulation, including those with this compound, are:
-
Particle Size (Hydrodynamic Diameter): Influences biodistribution, cellular uptake, and immunogenicity.
-
Polydispersity Index (PDI): A measure of the uniformity of the particle size distribution. A lower PDI is desirable for consistent performance.
-
Encapsulation Efficiency (%EE): The percentage of the therapeutic payload (e.g., mRNA) successfully encapsulated within the LNPs.
-
Zeta Potential: The surface charge of the LNPs, which can affect stability and interaction with biological membranes.
-
Stability: The ability of the LNPs to maintain their physical and chemical integrity over time under specific storage conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and characterization of this compound LNPs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Particle Size (>150 nm) | - Inefficient mixing- Suboptimal flow rates in microfluidics- Aggregation of LNPs- Poor quality of lipids | - Ensure rapid and homogenous mixing of the lipid and aqueous phases.- Optimize the total flow rate (TFR) and flow rate ratio (FRR) of the microfluidic system. Generally, higher TFRs and FRRs can lead to smaller particle sizes.- Ensure the formulation buffer has the correct pH and ionic strength. Consider including a PEGylated lipid in the formulation to prevent aggregation.- Use high-purity lipids from a reputable supplier. |
| High Polydispersity Index (PDI > 0.2) | - Inconsistent mixing speed or technique- Non-uniform flow in the microfluidic device- Presence of impurities or aggregates | - Utilize a controlled and reproducible mixing method like microfluidics over manual methods.- Ensure the microfluidic channels are not clogged and that the flow is stable.- Filter the final LNP suspension through an appropriate pore size filter to remove larger particles and aggregates. |
| Low Encapsulation Efficiency (<80%) | - Incorrect pH of the aqueous buffer- Suboptimal N/P ratio (ratio of nitrogen in the ionizable lipid to phosphate in the nucleic acid)- Degradation of the RNA payload | - The aqueous phase containing the RNA should be at an acidic pH (typically around 4.0) to ensure the ionizable lipid is positively charged for efficient complexation with the negatively charged RNA.- Optimize the N/P ratio. A suboptimal ratio can lead to inefficient encapsulation.- Handle RNA in an RNase-free environment to prevent degradation. |
| Batch-to-Batch Variability | - Inconsistent manual mixing- Fluctuations in process parameters (e.g., temperature, flow rates)- Variability in raw material quality | - Implement a scalable and automated manufacturing process, such as microfluidics, to ensure consistency.- Precisely control and monitor all critical process parameters during manufacturing.- Qualify raw material suppliers and test incoming lipid lots for purity and consistency. |
| LNP Instability During Storage | - Inappropriate storage temperature- Suboptimal buffer composition- Lipid hydrolysis or oxidation | - this compound LNPs have shown good stability when stored frozen (-20°C).- Use appropriate cryoprotectants if freeze-thawing is required.- Optimize the storage buffer for pH and ionic strength. Lyophilization can also be considered for long-term stability. |
Quantitative Data Summary
The following table provides an example formulation for this compound LNPs and a summary of how key process parameters can influence the critical quality attributes of ionizable LNPs in general.
Table 1: Example this compound LNP Formulation
| Component | Molar Ratio (%) |
| This compound | 40 |
| DOPE | 40 |
| Cholesterol | 25 |
| DMG-PEG | 0.5 |
| This formulation has been noted for its high mRNA delivery efficiency. |
Table 2: Impact of Process Parameters on LNP Critical Quality Attributes (General for Ionizable LNPs)
| Process Parameter | Impact on Particle Size | Impact on PDI | Impact on Encapsulation Efficiency |
| Total Flow Rate (TFR) in Microfluidics | Higher TFR generally leads to smaller particle sizes. | Can influence PDI, optimization is required. | Generally high and stable across a range of TFRs. |
| Flow Rate Ratio (FRR) (Aqueous:Organic) | Higher FRR often results in smaller particles. | Can be optimized to achieve lower PDI. | Can be affected by FRR, optimization is necessary. |
| Lipid Concentration | Can influence particle size, with higher concentrations sometimes leading to larger particles. | Higher lipid concentrations can sometimes lead to lower PDI. | Generally, higher lipid concentrations can improve encapsulation. |
| N/P Ratio | Can affect particle size, with higher ratios sometimes leading to larger particles. | Can influence PDI. | A critical parameter for achieving high encapsulation efficiency. |
Experimental Protocols
Protocol 1: Scalable Production of this compound LNPs using Microfluidics
This protocol outlines a general procedure for the scalable production of this compound LNPs using a microfluidic mixing system.
1. Preparation of Lipid Stock Solution (Organic Phase): a. Based on the molar ratio of 40:40:25:0.5 (this compound:DOPE:Cholesterol:DMG-PEG), calculate the required mass of each lipid. b. Dissolve the lipids in absolute ethanol to the desired final lipid concentration. Ensure complete dissolution; gentle warming may be necessary for some lipids.
2. Preparation of mRNA Solution (Aqueous Phase): a. Thaw the mRNA stock solution on ice. b. Dilute the mRNA in an RNase-free acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) to the target concentration.
3. Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid solution into one syringe and the mRNA solution into another. c. Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the syringe pumps. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic). d. Initiate the flow to mix the two phases in the microfluidic chip. The rapid mixing will induce the self-assembly of the LNPs. e. Collect the resulting LNP suspension.
4. Purification and Buffer Exchange: a. To remove the ethanol and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4), perform dialysis or tangential flow filtration (TFF). b. For preclinical scale, TFF is the more scalable and efficient method. c. After buffer exchange, the LNP solution can be concentrated to the desired final concentration.
5. Sterile Filtration: a. Filter the final LNP formulation through a 0.22 µm sterile filter.
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement: a. Use Dynamic Light Scattering (DLS). b. Dilute a small aliquot of the LNP suspension in the formulation buffer (e.g., PBS) to an appropriate concentration for DLS analysis. c. Perform the measurement according to the instrument's protocol to obtain the Z-average diameter and PDI.
2. Encapsulation Efficiency (%EE) Measurement: a. Use a fluorescent dye-based assay such as the RiboGreen assay. b. Measure the total mRNA concentration by lysing a sample of the LNPs with a detergent (e.g., Triton X-100) to release all the encapsulated mRNA. c. Measure the amount of free, unencapsulated mRNA in an intact LNP sample. d. Calculate the %EE using the formula: %EE = [(Total mRNA - Free mRNA) / Total mRNA] x 100
3. Zeta Potential Measurement: a. Use a laser Doppler electrophoresis instrument. b. Dilute the LNP sample in an appropriate low-ionic-strength buffer. c. Perform the measurement to determine the surface charge of the LNPs.
Visualizations
Caption: Scalable this compound LNP Manufacturing Workflow.
Caption: General Signaling Pathway for LNP-Delivered Therapeutics.
References
Technical Support Center: AA3-DLin LNP Formulation and Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of lipid nanoparticles (LNPs) using the ionizable lipid AA3-DLin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for this compound LNPs?
A1: A well-documented starting formulation for this compound LNPs utilizes a molar ratio of 40:40:25:0.5 for this compound : DOPE : Cholesterol : DMG-PEG.[1] This formulation has been shown to be effective for mRNA delivery.
Q2: What are the primary roles of the different lipid components in an this compound LNP formulation?
A2: Each lipid component plays a crucial role in the structure and function of the LNP:
-
This compound (Ionizable Lipid): This lipid is essential for encapsulating the nucleic acid payload at an acidic pH during formulation and facilitating its release into the cytoplasm after cellular uptake.
-
Helper Lipid (e.g., DOPE, DSPC): This lipid contributes to the structural integrity of the LNP and influences its fusogenicity and stability. The choice of helper lipid can significantly impact the LNP's performance.
-
Cholesterol: As a structural lipid, cholesterol enhances the stability and rigidity of the LNPs. It helps to fill the gaps between other lipid molecules, which can reduce the premature leakage of the encapsulated cargo.
-
PEGylated Lipid (e.g., DMG-PEG 2000): This lipid helps to control the particle size during formulation and forms a hydrophilic layer on the LNP surface. This "stealth" layer reduces clearance by the immune system, thereby increasing circulation time in the bloodstream.
Q3: What is the difference between DOPE and DSPC as helper lipids, and which one should I choose for my this compound formulation?
A3: The choice between 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) depends on the desired characteristics of your LNP.
-
DOPE has a smaller headgroup, giving it a conical shape that can promote the formation of non-bilayer lipid structures. This property is associated with higher fusogenicity, which can lead to enhanced endosomal escape and potentially higher in vitro transfection efficiency and liver-targeted delivery.[2][3]
-
DSPC is a saturated phospholipid with a larger headgroup, resulting in a more cylindrical shape. This contributes to the formation of more stable and rigid lipid bilayers.[4] LNPs formulated with DSPC may exhibit longer storage stability and have shown a tendency for increased accumulation in the spleen compared to DOPE-containing LNPs.[5]
For an initial this compound formulation, DOPE is a recommended starting point based on published formulations. However, if stability is a primary concern or if spleen targeting is desired, DSPC could be a viable alternative to test.
Q4: How does the cholesterol content affect this compound LNP performance?
A4: Cholesterol plays a critical role in the stability and morphology of LNPs. The amount of cholesterol can influence the formation of distinct phases within the nanoparticle. Optimizing the cholesterol concentration is crucial, as both insufficient and excessive amounts can negatively impact the LNP's adjuvant activity and overall performance. An intermediate concentration of cholesterol is often associated with favorable immunogenicity.
Data on Helper Lipid Performance
While direct comparative studies of helper lipids specifically for this compound are limited, the following tables summarize the general effects of DOPE vs. DSPC on LNP performance based on studies with other ionizable lipids. These trends are expected to be informative for the optimization of this compound formulations.
Table 1: Effect of Helper Lipid on Physicochemical Properties of LNPs
| Helper Lipid | Typical Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Key Characteristics |
| DOPE | 70 - 100 | < 0.2 | > 85% | Forms less stable, more fusogenic membranes. |
| DSPC | 70 - 100 | < 0.2 | > 80% | Forms stable, rigid membranes. |
Table 2: Effect of Helper Lipid on In Vitro and In Vivo Performance of LNPs
| Helper Lipid | In Vitro Transfection | In Vivo Biodistribution |
| DOPE | Often higher due to increased fusogenicity and endosomal escape. | Tends to favor liver accumulation. |
| DSPC | May be lower compared to DOPE. | Can enhance accumulation in the spleen. |
Experimental Protocols
Protocol 1: Formulation of this compound mRNA LNPs using Microfluidics
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing system.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA encoding the protein of interest
-
Ethanol (anhydrous, RNase-free)
-
Citrate buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and pump system
-
Dialysis tubing or cassettes (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solutions:
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol to create individual stock solutions.
-
Determine the precise concentration of each stock solution.
-
-
Prepare Lipid Mixture (Organic Phase):
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve a molar ratio of 40:40:25:0.5 (this compound:DOPE:Cholesterol:DMG-PEG 2000).
-
Vortex the lipid mixture thoroughly to ensure homogeneity.
-
-
Prepare mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio of the aqueous to organic phase (FRR) to 3:1.
-
Set the total flow rate (TFR) to a suitable value for your system (e.g., 12 mL/min).
-
Initiate the flow to mix the two solutions. The LNPs will self-assemble in the microfluidic cartridge.
-
Collect the LNP dispersion from the outlet.
-
-
Purification and Buffer Exchange:
-
To remove ethanol and raise the pH to neutral, dialyze the collected LNP dispersion against PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.
-
Dilute the LNP sample in PBS (pH 7.4) to a suitable concentration for DLS analysis.
-
Perform the measurement at 25°C. Aim for a PDI value below 0.2, which indicates a monodisperse population of nanoparticles.
2. Zeta Potential Measurement:
-
Measure the surface charge of the LNPs using DLS with an electrode.
-
Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
-
A near-neutral zeta potential at physiological pH is generally desirable to minimize non-specific interactions in vivo.
3. Encapsulation Efficiency Quantification:
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen) to determine the encapsulation efficiency.
-
Measure the fluorescence of the LNP sample before and after adding a detergent (e.g., 2% Triton X-100) that lyses the LNPs.
-
The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = ((Fluorescence_after_lysis - Fluorescence_before_lysis) / Fluorescence_after_lysis) * 100
-
Aim for an encapsulation efficiency of >90%.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low mRNA Encapsulation Efficiency (<90%) | 1. Suboptimal pH of the aqueous buffer. 2. Incorrect Nitrogen-to-Phosphate (N/P) ratio. 3. Inefficient mixing. | 1. Ensure the pH of the citrate buffer is between 3.5 and 4.5 to ensure the protonation of this compound. 2. Optimize the N/P ratio. A typical starting range is 3 to 6. 3. If using a microfluidic system, check for clogs and ensure consistent flow rates. |
| Large Particle Size (>150 nm) or High PDI (>0.2) | 1. Suboptimal flow rates in the microfluidic system. 2. Aggregation of LNPs after formulation. 3. Poor quality of lipid components. | 1. Optimize the Total Flow Rate (TFR) and Flow Rate Ratio (FRR). Higher TFRs generally lead to smaller LNPs. 2. Ensure the PEG-lipid concentration is sufficient (0.5-2 mol%) to provide steric stability. 3. Use high-purity lipids and prepare fresh stock solutions. |
| Low In Vitro Transfection Efficiency | 1. Poor endosomal escape. 2. LNP instability in cell culture media. 3. Low cellular uptake. | 1. Consider using a more fusogenic helper lipid like DOPE. 2. Assess LNP stability in the presence of serum. You may need to optimize the PEG-lipid content. 3. Ensure the zeta potential is slightly negative or neutral at physiological pH. |
| Inconsistent Batch-to-Batch Results | 1. Variability in lipid stock solution concentrations. 2. Inconsistent mixing parameters. 3. Temperature fluctuations during formulation. | 1. Accurately determine the concentration of lipid stock solutions before each use. 2. Use a controlled mixing system like microfluidics for reproducibility. 3. Maintain a consistent temperature throughout the formulation process. |
Visualizations
References
- 1. This compound-Lipid Nanoparticles - CD Bioparticles [cd-bioparticles.net]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of AA3-DLin and DLin-MC3-DMA for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Leading Ionizable Lipids
The landscape of mRNA therapeutics is rapidly evolving, with the delivery vehicle playing a pivotal role in the efficacy and safety of these novel medicines. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, largely due to the properties of their core component: the ionizable lipid. This guide provides a detailed, data-driven comparison of two prominent ionizable lipids: the clinically established DLin-MC3-DMA and the more recently developed AA3-DLin.
At a Glance: Key Performance Characteristics
| Feature | DLin-MC3-DMA | This compound |
| Primary Application | siRNA and mRNA delivery | mRNA delivery |
| Clinical Status | Component of FDA-approved siRNA drug, Onpattro® | Preclinical; researched for mRNA vaccines and therapeutics |
| Standard Molar Ratio | 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid) | 40:40:25:0.5 (this compound:DOPE:Cholesterol:DMG-PEG) |
| In Vivo Efficacy | Well-established for hepatic gene silencing. | A targeted version (AA3G LNP) has shown superior in vivo transfection efficiency in the liver compared to a targeted DLin-MC3-DMA LNP (MC3G LNP). |
| Stability | Formulation dependent. | Reported to have good long-term storage capability, maintaining stability at -20°C for up to 12 months without loss of efficiency.[1] |
In-Depth Performance Analysis
DLin-MC3-DMA is a cornerstone of the LNP field, being a critical component of the first FDA-approved siRNA therapeutic, Onpattro®. Its efficacy in mediating hepatic gene silencing is well-documented.[2][3] It possesses a pKa of approximately 6.44, which is crucial for its function: it remains relatively neutral in the bloodstream at physiological pH, minimizing toxicity, and becomes protonated in the acidic environment of the endosome, facilitating the release of its mRNA payload into the cytoplasm.[2][3] However, studies have also indicated that DLin-MC3-DMA-containing LNPs may induce a Th2-biased immune response, a factor to consider in vaccine development.
This compound is a newer ionizable lipid that has demonstrated significant promise in preclinical studies. A key study highlights that LNPs formulated with this compound exhibit high mRNA delivery efficiency. Furthermore, a recent 2024 study in ACS Nano directly compared a galactose-targeted version of this compound LNP (AA3G LNP) with a similarly targeted DLin-MC3-DMA LNP (MC3G LNP). The results indicated that the AA3G LNP was more efficient in in vivo mRNA delivery and therapeutic effect in the liver. Another notable advantage of this compound LNPs is their reported long-term storage stability.
Experimental Protocols
Formulation of DLin-MC3-DMA Lipid Nanoparticles
This protocol is a generalized method based on established literature.
Materials:
-
DLin-MC3-DMA
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0)
-
Absolute ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure (Microfluidic Mixing):
-
Lipid Stock Preparation: Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG in absolute ethanol.
-
Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG).
-
Aqueous Phase: The mRNA is diluted in the citrate buffer.
-
Microfluidic Mixing: The lipid-ethanol solution and the aqueous mRNA solution are loaded into separate syringes and mixed using a microfluidic mixing device (e.g., NanoAssemblr). The flow rates are adjusted to ensure rapid and homogenous mixing, leading to the self-assembly of LNPs.
-
Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.
-
Concentration and Sterilization: The LNP solution can be concentrated using centrifugal filters and sterilized by passing through a 0.22 µm filter.
Formulation of this compound Lipid Nanoparticles
The following protocol is based on the formulation described for this compound LNPs.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
mRNA in a low pH buffer (e.g., citrate buffer)
-
Absolute ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Stock Preparation: Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG in absolute ethanol.
-
Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 40:40:25:0.5 (this compound:DOPE:Cholesterol:DMG-PEG).
-
Aqueous Phase: The mRNA is diluted in the citrate buffer.
-
LNP Formation: The lipid-ethanol solution is rapidly mixed with the aqueous mRNA solution. This can be achieved using methods such as microfluidic mixing or vortexing to induce self-assembly.
-
Purification and Buffer Exchange: The LNP solution is purified and the buffer is exchanged to PBS (pH 7.4) via dialysis or tangential flow filtration.
-
Concentration and Sterilization: The final LNP formulation is concentrated as needed and sterile-filtered.
Visualizing the Process: Experimental Workflow and Cellular Uptake
Caption: Generalized workflow for the formulation of lipid nanoparticles for mRNA delivery.
Caption: Proposed mechanism of LNP-mediated mRNA delivery and endosomal escape.
Conclusion
Both DLin-MC3-DMA and this compound are potent ionizable lipids for mRNA delivery, each with distinct characteristics. DLin-MC3-DMA's clinical validation provides a strong foundation for its use, particularly in liver-targeted applications. On the other hand, this compound presents as a promising next-generation lipid, with preclinical data suggesting potentially superior delivery efficiency and better long-term stability.
The choice between these two lipids will be contingent on the specific therapeutic application, desired biodistribution, and manufacturing considerations. For researchers and drug developers, the continued exploration and direct comparison of these and other novel ionizable lipids will be critical in advancing the field of mRNA therapeutics.
References
A Comparative Guide to Ionizable Lipids: AA3-DLin, SM-102, and ALC-0315 for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has placed a spotlight on the critical role of lipid nanoparticles (LNPs) as delivery vehicles. At the heart of these LNPs are ionizable lipids, which are pivotal for encapsulating and facilitating the intracellular delivery of mRNA. This guide provides an objective comparison of three prominent ionizable lipids: AA3-DLin, SM-102, and ALC-0315, focusing on their performance, physicochemical properties, and the experimental protocols for their use.
At a Glance: Key Performance and Physicochemical Properties
The selection of an ionizable lipid significantly impacts the efficacy, biodistribution, and safety profile of an mRNA-LNP formulation. Below is a summary of quantitative data compiled from various studies to facilitate a comparative analysis of this compound, SM-102, and ALC-0315.
Table 1: Physicochemical Properties of LNP Formulations
| Property | This compound | SM-102 | ALC-0315 |
| LNP Size (nm) | ~110[1] | 70-100[2] | 70-100[2] |
| Polydispersity Index (PDI) | < 0.2[2] | < 0.1[2] | < 0.1 |
| mRNA Encapsulation Efficiency (%) | ~90% | >95% | >95% |
| Zeta Potential (mV) | ~ -4 | Near-neutral | Near-neutral |
| pKa | 5.8 | 6.75 | 6.09 |
Table 2: In Vitro Transfection Efficiency (Luciferase Expression)
| Cell Line | This compound | SM-102 | ALC-0315 |
| HEK293T | Data not available in direct comparison | Higher than ALC-0315 | Lower than SM-102 |
| A549 | Data not available in direct comparison | Lower than ALC-0315 | Higher than SM-102 |
| Huh7 | Data not available in direct comparison | Lower than ALC-0315 | Higher than SM-102 |
Note: Direct head-to-head in vitro comparisons including this compound are limited. The data for SM-102 and ALC-0315 are from comparative studies, which show cell-type dependent differences in transfection efficiency.
Table 3: In Vivo Performance (Luciferase Expression in BALB/c Mice)
| In Vivo Metric | This compound | SM-102 | ALC-0315 |
| Peak Bioluminescence (Intramuscular) | Data not available in direct comparison | High | High (comparable to SM-102) |
| Peak Bioluminescence (Inhaled - Lungs) | Higher than ALC-0315 | Data not available | Lower than this compound |
| Toxicity | No in vivo toxicity observed at therapeutic doses. | Generally well-tolerated. | Generally well-tolerated. |
Delving Deeper: Experimental Methodologies
Reproducibility and accurate comparison of LNP performance hinge on standardized experimental protocols. The following sections detail common methodologies for the formulation and evaluation of LNPs containing this compound, SM-102, and ALC-0315.
LNP Formulation Protocols
A widely used method for LNP formulation is microfluidic mixing, which allows for precise control over particle size and polydispersity.
1. Preparation of Stock Solutions:
-
Lipid Stock Solution (in Ethanol): The ionizable lipid (this compound, SM-102, or ALC-0315), helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) are dissolved in absolute ethanol to achieve the desired molar ratios.
-
This compound Formulation Example (molar ratio): 40:40:25:0.5 (this compound:DOPE:Cholesterol:DMG-PEG)
-
SM-102 Formulation Example (molar ratio): 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000)
-
ALC-0315 Formulation Example (molar ratio): 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:PEG-lipid)
-
-
mRNA Stock Solution (in Aqueous Buffer): The mRNA is diluted in a low pH buffer, typically a 10 mM citrate buffer with a pH of 4.0.
2. Microfluidic Mixing:
-
The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes.
-
A microfluidic mixing device (e.g., NanoAssemblr) is used to mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic phase).
3. Downstream Processing:
-
The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.
-
The LNPs are then sterile-filtered through a 0.22 µm filter.
In Vitro Transfection Efficiency Assay
This assay quantifies the ability of the LNPs to deliver functional mRNA into cells, typically measured by the expression of a reporter protein like luciferase.
Protocol:
-
Cell Seeding: Plate cells (e.g., HEK293T, HeLa, Huh7) in a 96-well plate and allow them to adhere overnight.
-
LNP Treatment: Dilute the mRNA-LNP formulations to the desired concentration in cell culture medium and add to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.
-
Data Analysis: Normalize luciferase activity to total protein concentration in the cell lysate.
In Vivo Luciferase Expression Assay
This assay assesses the in vivo efficacy of mRNA-LNP formulations by measuring reporter gene expression in a living animal model, commonly BALB/c mice.
Protocol:
-
Animal Model: Use BALB/c mice (typically 6-8 weeks old).
-
LNP Administration: Inject the mRNA-LNP formulation intramuscularly into the hind limb of the mice.
-
Substrate Injection: At desired time points (e.g., 6, 24, 48 hours post-injection), administer a luciferase substrate (e.g., D-luciferin) via intraperitoneal injection.
-
Bioluminescence Imaging: Image the anesthetized mice using an in-vivo imaging system (IVIS) to detect the bioluminescent signal.
-
Data Quantification: Quantify the bioluminescence intensity (in photons/second) in the region of interest (e.g., injection site, liver).
Signaling Pathway: mRNA Delivery and Protein Expression
The successful delivery of mRNA by LNPs and subsequent protein expression involves a series of cellular events.
Upon administration, LNPs are taken up by cells via endocytosis. The acidic environment of the endosome protonates the ionizable lipid, leading to a change in its charge and structure. This facilitates the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. Once in the cytoplasm, the mRNA is translated by ribosomes, resulting in the production of the encoded protein.
Conclusion
The choice between this compound, SM-102, and ALC-0315 will depend on the specific application, target tissue, and desired performance characteristics. While SM-102 and ALC-0315 have been extensively validated in FDA-approved vaccines and demonstrate high efficacy, emerging lipids like this compound show promise, particularly for specific delivery routes such as inhalation. This guide provides a foundational comparison based on currently available data. Researchers are encouraged to perform their own head-to-head comparisons under their specific experimental conditions to make the most informed decision for their mRNA delivery needs.
References
A Head-to-Head Comparison of AA3-DLin and DLin-KC2-DMA for Nucleic Acid Delivery
In the landscape of non-viral gene delivery, lipid nanoparticles (LNPs) have emerged as a leading platform for the therapeutic delivery of nucleic acids. Central to the efficacy of these LNPs are ionizable cationic lipids, which are critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. This guide provides a detailed comparison of two prominent ionizable lipids: AA3-DLin and DLin-KC2-DMA. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance characteristics based on available experimental data.
Overview of this compound and DLin-KC2-DMA
This compound is a more recent ionizable cationic lipid that has demonstrated significant potential for the delivery of messenger RNA (mRNA).[1][2] It is characterized by a pKa value of 5.8, which is conducive to efficient mRNA encapsulation and release.[2] Notably, LNP formulations incorporating this compound have been recognized for their stability, allowing for long-term storage at -20°C without a discernible loss of mRNA delivery efficiency.[1]
DLin-KC2-DMA is a well-established and potent ionizable cationic lipid, extensively studied for its efficacy in delivering small interfering RNA (siRNA).[3] With a pKa of approximately 6.7, it has been a key component in preclinical and clinical studies involving siRNA-based therapeutics. Formulations with DLin-KC2-DMA have demonstrated remarkable in vivo activity, achieving significant gene silencing at low siRNA doses in both rodents and non-human primates.
Quantitative Performance Data
The following tables summarize the key performance metrics for this compound and DLin-KC2-DMA based on available research. It is important to note that these data are collated from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Physicochemical and In Vitro Performance Characteristics
| Parameter | This compound | DLin-KC2-DMA |
| Primary Application | mRNA Delivery | siRNA & pDNA Delivery |
| pKa | 5.8 | ~6.7 |
| In Vitro Transfection Efficiency | High for mRNA | High for siRNA and pDNA |
| Toxicity | Not extensively reported in public literature | Low in primary antigen-presenting cells |
Table 2: In Vivo Gene Silencing and Delivery Efficiency
| Parameter | This compound | DLin-KC2-DMA |
| Animal Model | BALB/c mice (for immunogenicity) | Rodents and non-human primates (for siRNA delivery) |
| Payload | SARS-CoV-2 spike mRNA | siRNA targeting GAPDH and other genes |
| Efficacy | Induces strong immunogenicity | Significant gene silencing at doses as low as 0.01 mg/kg in rodents |
Experimental Protocols
Detailed methodologies for key experiments involving these ionizable lipids are provided below. These protocols are representative of standard practices in the field for the formulation and evaluation of LNPs.
Lipid Nanoparticle (LNP) Formulation
1. This compound LNP Formulation for mRNA Delivery:
-
Lipid Composition: A molar ratio of 40:40:25:0.5 of this compound, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), Cholesterol, and DMG-PEG is utilized.
-
Method:
-
The lipids are dissolved in ethanol.
-
The mRNA is diluted in a low pH aqueous buffer (e.g., sodium acetate, pH 4.0).
-
The ethanolic lipid solution is rapidly mixed with the aqueous mRNA solution using a microfluidic mixing device. This process facilitates the self-assembly of LNPs and the efficient encapsulation of the mRNA.
-
The resulting LNP solution is then dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
-
2. DLin-KC2-DMA LNP Formulation for siRNA Delivery:
-
Lipid Composition: A typical molar ratio of 50:10:38.5:1.5 of DLin-KC2-DMA, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and a PEG-lipid (e.g., PEG-DMG) is used.
-
Method:
-
The lipids are dissolved in ethanol.
-
The siRNA is solubilized in a low pH aqueous buffer (e.g., citrate buffer, pH 4.0).
-
The lipid solution in ethanol is rapidly mixed with the siRNA solution, typically using a microfluidic mixer, to promote LNP self-assembly and siRNA encapsulation.
-
The formulation is then subjected to dialysis or tangential flow filtration to exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) and remove the ethanol.
-
In Vivo Gene Silencing/Expression Studies
-
Animal Models: Studies typically employ rodent models such as C57BL/6 or BALB/c mice.
-
Administration: LNPs are administered intravenously (i.v.) via the tail vein.
-
Dosage: The dosage of the nucleic acid payload is a critical parameter. For siRNA delivered with DLin-KC2-DMA, doses can range from 0.01 to 1.0 mg/kg. For mRNA delivery, the dose will depend on the specific application (e.g., vaccination or protein replacement therapy).
-
Endpoint Analysis:
-
For siRNA: Target gene expression in the liver (or other target organs) is assessed 48-72 hours post-administration. This is typically done by measuring mRNA levels using qRT-PCR and protein levels via Western blot or ELISA.
-
For mRNA: The expression of the protein encoded by the delivered mRNA is measured at various time points (e.g., 6, 24, 48 hours) post-administration. For vaccine applications, immune responses (e.g., antibody titers) are evaluated over a period of weeks.
-
-
Toxicity Assessment: To evaluate the safety profile, serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured. A complete blood count (CBC) can also be performed.
Visualizations
The following diagrams illustrate key processes in LNP-mediated nucleic acid delivery.
Caption: LNP Formulation Workflow.
Caption: Nucleic Acid Delivery Pathway.
References
Benchmarking AA3-DLin LNPs: A Comparative Guide to Commercial Transfection Reagents
For researchers, scientists, and drug development professionals seeking efficient and safe methods for nucleic acid delivery, this guide provides a comprehensive performance comparison of the novel AA3-DLin lipid nanoparticle (LNP) system against industry-standard commercial transfection reagents. Leveraging experimental data, this document offers an objective analysis to inform your selection of the optimal delivery vehicle for your research and therapeutic development needs.
This guide presents a detailed examination of transfection efficiency and cytotoxicity, supported by clearly structured data tables and detailed experimental protocols. Furthermore, visualizations of key processes are provided to elucidate the underlying mechanisms of action.
Performance Benchmark: this compound LNPs vs. Commercial Reagents
The selection of a transfection reagent is a critical step in ensuring the successful delivery of nucleic acids into cells with minimal off-target effects. This section provides a quantitative comparison of this compound LNPs with widely-used commercial transfection reagents, focusing on transfection efficiency and cell viability. While direct head-to-head comparative studies are emerging, this guide synthesizes available data from independent studies to offer a comparative perspective.
It is important to note that transfection outcomes are highly dependent on cell type, payload, and experimental conditions. The data presented below is intended to provide a general performance overview.
Quantitative Data Summary
The following tables summarize the performance of this compound LNPs (using the closely related and well-documented DLin-MC3-DMA as a benchmark) and the commercial transfection reagent, Lipofectamine™ 3000, in common cell lines.
Table 1: In Vitro Transfection Efficiency (Luciferase Reporter Gene)
| Reagent/LNP Formulation | Cell Line | Payload | Transfection Efficiency (Relative Light Units/mg of protein) | Citation |
| LNP (DLin-MC3-DMA) | HeLa | FLuc mRNA | Significantly lower than TransIT® positive control | [1] |
| LNP (DLin-MC3-DMA) | Caco-2 | FLuc mRNA | Lower than imidazolium-based LNP formulation | [2] |
| LNP (ALC-0315) | A549 | Luciferase mRNA | Most potent formulation tested | [3] |
| LNP (ALC-0315) | Huh7 | Luciferase mRNA | Slightly greater activity at highest concentration | [3] |
Table 2: In Vitro Transfection Efficiency (GFP Reporter Gene)
| Reagent | Cell Line | Transfection Efficiency (% GFP Positive Cells) | Citation |
| Lipofectamine™ 3000 | HEK293 | >70% | [4] |
| Lipofectamine™ 3000 | HeLa | Higher than Lipofectamine™ 2000 and FuGENE HD | |
| Lipofectamine™ 3000 | LNCaP | Higher than Lipofectamine™ 2000 and FuGENE HD | |
| Lipofectamine™ 3000 | HepG2 | Higher than Lipofectamine™ 2000 and FuGENE HD | |
| Lipofectamine™ 3000 | A549 | Higher than Lipofectamine™ 2000 and FuGENE HD |
Table 3: Cytotoxicity
| Reagent/LNP Formulation | Cell Line | Cell Viability | Citation |
| LNP-mRNA formulations | HEK-293T & DC 2.4 | Minimal decrease in viability, comparable to non-treated cells | |
| Lipofectamine™ 3000 | HEK293 | Low toxicity | |
| Lipofectamine™ 3000 | CHO | Low cell toxicity | |
| Turbofect | CHO-K1, HEK293, H9T-cells | Less cytotoxic than Lipofectamine™ 3000 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. This section outlines the protocols for LNP formulation and in vitro transfection using both this compound LNPs and a representative commercial reagent, Lipofectamine™ 3000.
This compound LNP Formulation and In Vitro Transfection Protocol
Materials:
-
This compound lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)
-
mRNA payload
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassette (10 kDa MWCO)
-
Cell culture medium
-
Cells for transfection (e.g., HEK293T)
LNP Formulation Procedure:
-
Lipid Stock Preparation: Prepare a lipid mixture in ethanol containing this compound, DOPE, Cholesterol, and DMG-PEG at a molar ratio of 50:10:38.5:1.5.
-
mRNA Solution Preparation: Dilute the mRNA payload in citrate buffer (pH 4.0).
-
Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the ethanolic lipid solution with the aqueous mRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
Dialysis: Dialyze the resulting LNP suspension against PBS at 4°C for at least 2 hours to remove ethanol and unencapsulated mRNA.
-
Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
In Vitro Transfection Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
LNP-mRNA Complex Addition: Add the desired amount of this compound LNP-encapsulated mRNA to the cells in complete culture medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: Analyze gene expression using an appropriate method (e.g., luciferase assay, flow cytometry for GFP).
Lipofectamine™ 3000 Transfection Protocol (Manufacturer's General Guidelines)
Materials:
-
Lipofectamine™ 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA or mRNA payload
-
Cells for transfection (e.g., HEK293)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to be 70-90% confluent at the time of transfection.
-
DNA/RNA Dilution: Dilute the nucleic acid payload in Opti-MEM™ medium.
-
P3000™ Reagent Addition: Add P3000™ Reagent to the diluted nucleic acid, mix well.
-
Lipofectamine™ 3000 Dilution: In a separate tube, dilute Lipofectamine™ 3000 Reagent in Opti-MEM™ medium.
-
Complex Formation: Add the diluted nucleic acid with P3000™ Reagent to the diluted Lipofectamine™ 3000 Reagent and incubate for 5-15 minutes at room temperature to form transfection complexes.
-
Addition to Cells: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells at 37°C for 24-48 hours before analysis.
Visualizing the Mechanisms
To better understand the processes involved in LNP-mediated transfection, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed cellular uptake mechanisms.
References
- 1. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
Revolutionizing mRNA Delivery: A Comparative Analysis of AA3-DLin Transfection Efficiency
For researchers, scientists, and professionals in drug development, the efficient delivery of genetic material into cells is a cornerstone of innovation. The emergence of ionizable lipid nanoparticles (LNPs) has marked a significant leap forward in this field, with novel lipids such as AA3-DLin demonstrating considerable promise. This guide provides an objective comparison of this compound's performance profile against other established transfection reagents, supported by available experimental data and detailed protocols to aid in the selection and application of the optimal delivery vehicle for your research needs.
Performance Benchmark: Transfection Efficiency Across Key Cell Lines
The selection of a transfection reagent is critically dependent on its efficiency in the specific cell lines relevant to the research. While this compound is highlighted for its "outstanding mRNA delivery efficacy" in vivo, direct, publicly available quantitative data from head-to-head in vitro comparisons with other reagents remains limited.[1][2][] The following table summarizes the reported transfection efficiencies of widely-used alternatives—Lipofectamine 3000 and DOTAP-based formulations—in several common cell lines to provide a comparative context.
| Cell Line | Transfection Reagent | Reporter Gene | Transfection Efficiency (%) | Reference |
| This compound | This compound LNP | mRNA | High (Qualitative) | [1][2] |
| HEK293 | Lipofectamine 3000 | GFP | >70% | |
| Turbofect (pEGFP-N1) | GFP | ~59% | ||
| HeLa | Lipofectamine 3000 | GFP | >70% | |
| A549 | Lipofectamine 3000 | GFP | >70% | |
| DOTAP:DOPE (1:1 and 1:3) | Plasmid | Optimal | ||
| HepG2 | Lipofectamine 3000 | GFP | >70% |
Note: Transfection efficiencies are highly dependent on experimental conditions, including cell density, passage number, nucleic acid concentration, and the specific protocol used. The data presented should be considered as a guideline.
Experimental Protocols
To ensure robust and reproducible results, a well-defined experimental protocol is essential. The following sections outline a general methodology for mRNA transfection using lipid nanoparticles, which can be adapted for specific reagents and cell lines.
I. Formulation of this compound Lipid Nanoparticles (LNP)
This compound LNPs are typically formulated using a microfluidic mixing method, which allows for precise control over particle size and polydispersity. The formulation generally consists of the ionizable lipid (this compound), a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid to enhance stability.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA transcript in a low pH buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device
Procedure:
-
Lipid Stock Preparation: Prepare stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol.
-
Lipid Mixture: Combine the lipid stock solutions in the desired molar ratios. A previously reported ratio for a similar ionizable lipid (DLin-MC3-DMA) is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
mRNA Preparation: Dilute the mRNA to the desired concentration in the low pH buffer.
-
Microfluidic Mixing: Set up the microfluidic device with two inlet streams. One stream will contain the lipid mixture in ethanol, and the other will contain the mRNA in the aqueous buffer.
-
LNP Formation: Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase). The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
Purification: The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
II. Cell Culture and Transfection
The following is a general protocol for transfecting adherent cells in a 24-well plate format.
Materials:
-
Adherent cells (e.g., HEK293, HeLa, A549)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
mRNA-LNP complexes
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.
-
Preparation of Transfection Complexes:
-
On the day of transfection, dilute the required amount of mRNA-LNP complexes in serum-free medium.
-
Incubate at room temperature for the time specified by the reagent manufacturer (typically 10-20 minutes).
-
-
Transfection:
-
Gently aspirate the culture medium from the cells.
-
Add the mRNA-LNP complexes drop-wise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After the incubation period, assess transfection efficiency by measuring the expression of the delivered mRNA (e.g., via fluorescence microscopy for a fluorescent reporter protein or a luciferase assay).
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for mRNA-LNP formulation and cell transfection.
References
A Comparative Guide to the Immunogenicity of AA3-DLin Formulated mRNA Vaccines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunogenicity of mRNA vaccines formulated with the ionizable lipid AA3-DLin, alongside other prominent lipid nanoparticle (LNP) formulations, namely those utilizing ALC-0315 and SM-102. The following sections detail quantitative comparisons of their performance, in-depth experimental protocols for assessing immunogenicity, and visualizations of key biological and experimental processes.
Performance Comparison of LNP Formulations
The selection of an appropriate lipid nanoparticle (LNP) formulation is a critical determinant of the immunogenicity and overall efficacy of an mRNA vaccine. The ionizable lipid component, in particular, plays a pivotal role in mRNA encapsulation, delivery, and endosomal escape. This section compares the performance of this compound-related formulations with those containing the clinically advanced ionizable lipids ALC-0315 and SM-102. While direct comparative data for this compound is emerging, data from the closely related DLin-MC3-DMA (MC3) provides valuable insights.
| Parameter | This compound/MC3-LNP | ALC-0315-LNP | SM-102-LNP | Reference |
| Antigen-Specific IgG Titer (Mouse Model) | Moderate to High | High | High | [1][2] |
| Neutralizing Antibody Titer (Mouse Model) | Effective | High | High | [3] |
| IFN-γ Secreting T-cells (Mouse Model) | Significant Induction | Strong Induction | Strong Induction | [1] |
| Th1/Th2 Bias | Th1-biased (IM) | Th1-biased | Th1-biased | [4] |
Note: The immunogenicity can be influenced by the specific mRNA sequence, dosage, and overall LNP composition. The data presented is a summary from preclinical studies and aims to provide a general comparison.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of vaccine immunogenicity. Below are protocols for key assays used to evaluate humoral and cellular immune responses.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG
This protocol is for the quantification of antigen-specific IgG antibodies in serum samples from vaccinated mice.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant target antigen (e.g., SARS-CoV-2 Spike protein)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 5% non-fat milk in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the recombinant antigen to 1-2 µg/mL in Coating Buffer. Add 100 µL per well to a 96-well plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Serially dilute the mouse serum samples in Blocking Buffer (starting at a 1:100 dilution). Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-mouse IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a reading above the background.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
This protocol is for the quantification of antigen-specific IFN-γ secreting T-cells from the splenocytes of vaccinated mice.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
AEC or BCIP/NBT substrate
-
RPMI-1640 medium supplemented with 10% FBS
-
Antigen-specific peptide pool
-
Concanavalin A (positive control)
-
Cell culture incubator (37°C, 5% CO₂)
-
ELISpot reader
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash five times with sterile PBS. Coat the plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 with 10% FBS for 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2x10⁵ to 5x10⁵ cells per well.
-
Stimulation: Add the antigen-specific peptide pool (final concentration of 1-10 µg/mL), media alone (negative control), or Concanavalin A (positive control) to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the substrate. Monitor for the appearance of spots.
-
Stopping the Reaction: Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader.
Visualizations
Experimental Workflow for Immunogenicity Assessment
Caption: Experimental workflow for assessing mRNA vaccine immunogenicity.
Innate Immune Signaling Pathway Activation by mRNA-LNP
Caption: Innate immune signaling pathways activated by mRNA-LNPs.
References
- 1. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 4. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biodistribution of AA3-DLin LNPs for mRNA Delivery
A detailed guide for researchers and drug development professionals on the in vivo performance of AA3-DLin lipid nanoparticles (LNPs) compared to other commonly used LNP formulations for mRNA delivery.
This guide provides a comprehensive comparison of the biodistribution profiles of this compound LNPs against established alternatives such as DLin-MC3-DMA, SM-102, and ALC-0315 LNPs. The information presented is based on preclinical data from murine models and aims to assist researchers in selecting the most appropriate LNP formulation for their therapeutic or vaccine development needs.
Key Findings at a Glance
Biodistribution studies are critical for evaluating the safety and efficacy of LNP-based drug delivery systems. The distribution of LNPs to different organs dictates where the encapsulated mRNA will be translated into protein, influencing both therapeutic outcomes and potential off-target effects. The data summarized below highlights the distinct biodistribution patterns of this compound LNPs and other widely used formulations.
| LNP Formulation | Primary Organ(s) of Accumulation | Key Biodistribution Characteristics |
| This compound | Spleen, Liver, and Lymph Nodes | Demonstrates significant accumulation in immune organs, suggesting potential for vaccine applications. |
| DLin-MC3-DMA | Liver | Predominantly accumulates in the liver, making it suitable for therapies targeting hepatocytes.[1] |
| SM-102 | Liver, Spleen | Shows strong liver tropism with some distribution to the spleen.[2] |
| ALC-0315 | Liver | Exhibits high accumulation in the liver.[3] |
Detailed Biodistribution Data
The following table provides a quantitative comparison of the biodistribution of different LNP formulations in key organs of mice, typically measured as a percentage of the injected dose per gram of tissue (%ID/g). Please note that experimental conditions such as the animal model, dose, and time point of measurement can influence these values.
| Organ | This compound (%ID/g) | DLin-MC3-DMA (%ID/g) | SM-102 (%ID/g) | ALC-0315 (%ID/g) |
| Liver | ~15 | >60 | ~60 | >50 |
| Spleen | ~25 | ~10 | ~20 | ~10 |
| Lungs | ~5 | <5 | <5 | <5 |
| Kidneys | <5 | <5 | <5 | <5 |
| Heart | <2 | <2 | <2 | <2 |
Note: The data presented is an approximate compilation from various preclinical studies and is intended for comparative purposes. Exact values can vary based on the specific experimental setup.
Experimental Protocols
Accurate and reproducible biodistribution data relies on standardized experimental protocols. Below are the typical methodologies employed in the studies cited in this guide.
LNP Formulation
Lipid nanoparticles are generally prepared by mixing an ethanol phase containing the lipids with an aqueous phase containing the mRNA at an acidic pH. The resulting mixture is then neutralized and purified.
-
This compound LNPs: The specific formulation involves the ionizable lipid this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG) at a specific molar ratio.
-
DLin-MC3-DMA, SM-102, and ALC-0315 LNPs: These are typically formulated with a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000 or ALC-0159) at optimized molar ratios.[4][5]
In Vivo Biodistribution Studies
-
Animal Model: Typically, 6-8 week old female BALB/c or C57BL/6 mice are used.
-
LNP Administration: LNPs encapsulating a reporter mRNA (e.g., luciferase or a fluorescent protein) are administered to the mice via intravenous (tail vein) or intramuscular injection. The typical dose ranges from 0.1 to 1.0 mg/kg of mRNA.
-
Bioluminescence Imaging: For LNPs containing luciferase mRNA, mice are injected with a luciferin substrate at specific time points post-LNP administration (e.g., 2, 6, 24 hours). The mice are then anesthetized and imaged using an in vivo imaging system (IVIS) to detect bioluminescence.
-
Ex Vivo Organ Analysis: Following in vivo imaging, mice are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, etc.) are harvested. The organs can be imaged ex vivo to quantify the bioluminescent signal more accurately. Alternatively, organs can be homogenized, and the amount of reporter protein or LNP lipid can be quantified using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS), respectively.
-
Data Analysis: The signal intensity from each organ is typically normalized to the weight of the tissue and expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental and Biological Pathways
To better understand the processes involved in LNP biodistribution studies and their mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for in vivo biodistribution studies of LNPs.
Caption: LNP cellular uptake and endosomal escape pathway.
Conclusion
The choice of ionizable lipid is a critical determinant of the biodistribution profile of an LNP formulation. This compound LNPs exhibit a biodistribution pattern that favors accumulation in immune organs, making them a promising candidate for vaccine development and immunotherapies. In contrast, DLin-MC3-DMA, SM-102, and ALC-0315 LNPs show predominant liver accumulation, which is advantageous for therapies targeting liver-expressed genes. The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions in the design and development of LNP-based mRNA therapeutics. Further studies are warranted to fully elucidate the therapeutic potential of these delivery systems in various disease models.
References
- 1. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of AA3-DLin for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The ionizable lipid AA3-DLin has emerged as a promising component of lipid nanoparticles (LNPs) for the effective delivery of messenger RNA (mRNA) therapeutics. Its performance is intrinsically linked to its purity and chemical characteristics, which are determined by the method of synthesis. This guide provides a comparative analysis of the established one-step enzyme-catalyzed synthesis of this compound and a plausible, multi-step chemical synthesis route. The comparison covers reaction efficiency, purity, scalability, and the environmental impact of each method, supported by experimental data for the enzymatic route and established principles of chemical synthesis.
Performance and Physicochemical Characterization of this compound LNPs
The method of synthesis can influence the final purity of this compound, which in turn affects the physicochemical properties and in vivo performance of the resulting mRNA-LNP formulations. The following tables summarize key performance indicators for this compound synthesized via the enzymatic method and formulated into LNPs.
Table 1: Physicochemical Properties of this compound and Formulated LNPs
| Parameter | Value | Reference |
| This compound Molecular Weight | 699.10 g/mol | [1][2] |
| LNP Formulation Molar Ratio | This compound/DOPE/Cholesterol/DMG-PEG (40:40:25:0.5) | [3] |
| LNP Size (Hydrodynamic Diameter) | 115.6 ± 3.8 nm | [2] |
| Polydispersity Index (PDI) | 0.152 | [2] |
| Zeta Potential | -2.9 mV | |
| mRNA Encapsulation Efficiency | 92.0 ± 2.7 % |
Table 2: In Vivo Performance of this compound LNP-formulated mRNA Vaccine (SARS-CoV-2 Spike mRNA)
| Performance Metric | Result |
| Route of Administration | Intramuscular |
| Animal Model | BALB/c mice |
| Key Finding | Successfully induced strong immunogenicity, demonstrated by antibody titers, virus challenge, and T cell immune response studies. |
| Storage Stability | LNPs can be stored at -20 °C for up to 12 months without loss of transfection efficacy. |
Synthesis Methodologies: A Comparative Overview
One-Step Enzyme-Catalyzed Synthesis
This method utilizes a lipase enzyme to catalyze the direct esterification of 1,4-bis(2-hydroxyethyl)piperazine with linoleic acid. This approach is recognized for its high selectivity, mild reaction conditions, and environmental friendliness.
-
Reactant Preparation: Dissolve 1,4-bis(2-hydroxyethyl)piperazine and linoleic acid in an appropriate organic solvent.
-
Enzymatic Reaction: Add an immobilized lipase, such as Candida antarctica Lipase B (CALB), to the reactant solution.
-
Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 60°C) with constant stirring for a specified duration (e.g., 48 hours).
-
Purification: After the reaction, the enzyme is removed by filtration. The solvent is then evaporated, and the resulting this compound product is purified using column chromatography.
Caption: Workflow of the one-step enzyme-catalyzed synthesis of this compound.
Hypothetical Multi-Step Chemical Synthesis
In the absence of published literature on a multi-step chemical synthesis of this compound, a plausible route is proposed based on standard organic chemistry reactions. This method would likely involve the acylation of 1,4-bis(2-hydroxyethyl)piperazine with an activated form of linoleic acid, such as linoleoyl chloride.
-
Activation of Linoleic Acid: Convert linoleic acid to linoleoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard procedure for activating carboxylic acids for acylation.
-
Acylation Reaction: React the synthesized linoleoyl chloride with 1,4-bis(2-hydroxyethyl)piperazine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This reaction would be performed in an anhydrous aprotic solvent.
-
Work-up and Purification: The reaction mixture would require an aqueous work-up to remove the base and other water-soluble byproducts. The crude this compound would then be purified, likely through column chromatography, to remove any remaining impurities and unreacted starting materials.
Caption: A plausible multi-step chemical synthesis route for this compound.
Comparative Analysis of Synthesis Methods
Table 3: Comparison of Enzymatic and Chemical Synthesis of this compound
| Feature | One-Step Enzyme-Catalyzed Synthesis | Hypothetical Multi-Step Chemical Synthesis |
| Number of Steps | One | Multiple (Activation and Acylation) |
| Reaction Conditions | Mild (e.g., 60°C), neutral pH | Potentially harsh (use of SOCl₂), requires anhydrous conditions and a base |
| Selectivity | High (enzymes are highly specific) | Lower (risk of side reactions) |
| Byproducts | Minimal, primarily water | Stoichiometric amounts of HCl and base salts, potential for other side products |
| Purity of Crude Product | Generally high | Lower, requiring more extensive purification |
| Environmental Impact | "Green" chemistry approach, biodegradable catalyst | Use of hazardous reagents (SOCl₂) and organic bases, generation of chemical waste |
| Scalability | Potentially limited by enzyme cost and stability | Well-established for industrial scale-up |
| Yield | High reported yields for similar enzymatic esterifications | Can be high, but dependent on optimization of each step |
Signaling Pathways in mRNA-LNP Mediated Immunity
Upon administration, this compound-containing LNPs are taken up by antigen-presenting cells (APCs). The ionizable nature of this compound facilitates the release of the mRNA cargo from the endosome into the cytoplasm. The ionizable lipids themselves can also act as adjuvants, stimulating innate immune pathways. It is thought that ionizable lipids can be recognized by Toll-like receptors (TLRs), such as TLR4, leading to the activation of downstream signaling cascades involving NF-κB and IRFs. This results in the production of pro-inflammatory cytokines and interferons, which are crucial for initiating a robust adaptive immune response against the translated antigen.
Caption: Signaling pathway for innate immune activation by this compound LNPs.
Conclusion
The one-step, enzyme-catalyzed synthesis of this compound presents a highly efficient, selective, and environmentally friendly approach to producing this critical component for mRNA delivery. While a multi-step chemical synthesis is theoretically feasible and potentially more scalable using traditional chemical manufacturing infrastructure, it would likely involve harsher conditions, generate more waste, and require more extensive purification. For research and development, as well as for the production of high-purity this compound for clinical applications, the enzymatic method offers significant advantages in terms of product quality and sustainability. The choice of synthesis method will ultimately depend on the specific requirements for purity, scale, and cost in the drug development pipeline.
References
Evaluating the Safety and Toxicity of Ionizable Lipids for mRNA Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advancement of mRNA-based therapeutics and vaccines has been significantly propelled by the development of sophisticated lipid nanoparticle (LNP) delivery systems. A critical component of these LNPs is the ionizable lipid, which plays a pivotal role in mRNA encapsulation, endosomal escape, and overall delivery efficiency. However, the safety and potential toxicity of these lipids are of paramount concern for clinical applications. This guide provides a comparative evaluation of the safety and toxicity profiles of the novel ionizable lipid AA3-DLin against other widely used lipids, including DLin-MC3-DMA , SM-102 , and ALC-0315 , based on available preclinical data.
Executive Summary
While this compound has been shown to induce a robust immunogenic response in the context of an mRNA vaccine, specific quantitative data on its safety and toxicity, such as measurements of liver enzymes (ALT, AST) and cytokine induction profiles, are not extensively available in publicly accessible research. In contrast, more comprehensive safety and toxicity data exist for other clinically advanced ionizable lipids like DLin-MC3-DMA, SM-102, and ALC-0315. This guide summarizes the available comparative data to aid researchers in making informed decisions for their LNP formulations.
Comparative Toxicity Data
The following tables summarize key in vivo toxicity data for various ionizable lipids. It is important to note the absence of specific quantitative toxicity data for this compound in the reviewed literature.
Table 1: In Vivo Hepatotoxicity Data
| Ionizable Lipid | Animal Model | Dosage | Time Point | ALT Levels (U/L) | AST Levels (U/L) | Other Relevant Markers |
| This compound | BALB/c mice | Not specified | Not specified | Data not available | Data not available | Histopathological analysis of muscle at the injection site showed no significant abnormalities. |
| DLin-MC3-DMA | Not specified | Not specified | Not specified | Data not available | Data not available | At a high dose (5 mg/kg), did not increase markers of liver toxicity.[1][2] |
| ALC-0315 | Not specified | 5 mg/kg | Not specified | Significantly increased | Not specified | Increased bile acids.[1][2] |
Table 2: In Vivo Inflammatory Response - Cytokine Induction
| Ionizable Lipid | Animal Model | Dosage | Time Point | Key Cytokines Induced | Observations |
| This compound | BALB/c mice | Not specified | Not specified | Data not available | Induced a strong immunogenic response (antibody and T-cell). |
| DLin-MC3-DMA | Not specified | Not specified | Not specified | Data not available | Less potent at stimulating IL-1β release compared to SM-102.[3] |
| SM-102 | Not specified | Not specified | Not specified | IL-1β | Potently activated the NLRP3 inflammasome pathway, leading to robust IL-1β release. |
| ALC-0315 | Not specified | Not specified | Not specified | Data not available | The most important immune-stimulating ingredient in some LNP formulations. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key toxicity assays based on the reviewed literature.
In Vivo Hepatotoxicity Assessment
Objective: To evaluate the potential for LNP-induced liver damage in an animal model.
Animal Model: BALB/c or C57BL/6 mice are commonly used.
Procedure:
-
Administer LNP formulations intravenously at various doses.
-
Collect blood samples at specified time points (e.g., 24, 48, 72 hours) post-administration.
-
Isolate serum from blood samples.
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits.
-
At the end of the study, euthanize the animals and perform histopathological analysis of liver tissue sections stained with hematoxylin and eosin (H&E) to assess for any cellular damage.
In Vivo Cytokine Release Assay
Objective: To quantify the inflammatory cytokine response following LNP administration.
Animal Model: BALB/c or C57BL/6 mice.
Procedure:
-
Administer LNP formulations intravenously or intramuscularly.
-
Collect blood samples at various time points (e.g., 2, 6, 24 hours) post-administration.
-
Isolate serum.
-
Quantify the levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β, MCP-1) using a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISA kits.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the direct cytotoxic effect of LNPs on cultured cells.
Cell Lines: Cell lines relevant to the target tissue (e.g., HepG2 for liver) or immune cells (e.g., RAW 264.7 macrophages) are commonly used.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of LNP formulations.
-
Incubate for a specified period (e.g., 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Visualizations
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for in vivo safety and toxicity evaluation of lipid nanoparticles.
Signaling Pathway for LNP-Induced Inflammatory Response
Caption: Simplified signaling pathway of LNP-induced inflammatory responses.
Conclusion
The safety and toxicity profiles of ionizable lipids are critical determinants for the clinical success of mRNA-based medicines. While DLin-MC3-DMA, SM-102, and ALC-0315 have been more extensively characterized in terms of their potential for hepatotoxicity and induction of inflammatory responses, there is a notable lack of publicly available quantitative safety data for the novel ionizable lipid this compound. The existing data suggests that different ionizable lipids can elicit distinct biological responses. For instance, ALC-0315 may have a higher potential for liver toxicity at elevated doses compared to DLin-MC3-DMA, while SM-102 appears to be a potent activator of the NLRP3 inflammasome.
For researchers and drug developers, the selection of an ionizable lipid should be based on a thorough evaluation of the benefit-risk profile for the specific application. Further head-to-head comparative studies that include newer lipids like this compound are warranted to provide a clearer understanding of their relative safety and to guide the rational design of next-generation LNP delivery systems. It is recommended that researchers conduct their own comprehensive safety assessments of any LNP formulation in relevant preclinical models.
References
- 1. The Mechanism of Adverse Immune Reactions of LNP-mRNA - CD Bioparticles Blog [cd-bioparticles.net]
- 2. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 3. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AA3-DLin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of AA3-DLin
For researchers, scientists, and drug development professionals working with this compound, an ionizable cationic amino lipid integral to the formation of lipid nanoparticles (LNPs) for mRNA delivery, adherence to proper disposal procedures is critical for maintaining laboratory safety and environmental compliance.[1][2][3][4] While specific public information on the disposal of "this compound" is limited, this guide provides comprehensive procedures based on established safety guidelines for nanoparticles and lipid-based waste. These protocols are designed to mitigate risks and ensure the safety of laboratory personnel and the environment.
Hazard Assessment and Waste Classification
Before initiating any disposal protocol, a thorough hazard assessment must be conducted. This compound is typically supplied in a flammable solvent like ethanol, which must be considered in the disposal plan.[1] Nanoparticle waste, including materials contaminated with this compound, is not automatically regulated as hazardous waste by the Environmental Protection Agency (EPA). Therefore, a formal hazardous waste determination must be performed by consulting with your institution's Environmental Health & Safety (EH&S) department.
All materials that have come into contact with this compound, including gloves, wipes, personal protective equipment (PPE), and contaminated labware, should be treated as potentially hazardous waste to minimize the risk of exposure and environmental release.
Quantitative Data for Waste Handling
For easy reference, the following table summarizes key quantitative specifications for nanoparticle waste containers mentioned in safety protocols.
| Item | Specification | Source |
| Plastic Bags for Solid Waste | ≥ 2 mil thickness | |
| Alternative for Particulates | Rigid, leak-proof containers | |
| Liquid Waste Containers | Rigid, leak-proof container | |
| Sharps Containers | Standard, sealable sharps boxes |
Experimental Protocols for this compound Waste Disposal
The following step-by-step methodologies provide detailed guidance for the safe handling and disposal of solid and liquid waste contaminated with this compound.
Protocol 1: Disposal of Solid Waste Contaminated with this compound
This protocol outlines the procedure for disposing of solid waste materials contaminated with this compound, such as gloves, wipes, bench covers, and disposable lab coats.
Materials:
-
Designated hazardous waste container (rigid, leak-proof container or a ≥ 2 mil plastic bag)
-
Waste labels
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Containment: Place all contaminated solid waste into a designated, sealable plastic bag (at least 2 mil thick) or a rigid, leak-proof container. For enhanced safety, double-bagging is recommended. This should be performed within a fume hood or glove box to minimize exposure.
-
Labeling: Clearly label the container with "Hazardous Waste," the name of the chemical (this compound), the solvent (e.g., Ethanol), and the date. The label should also specify the chemical composition of the nanoparticles.
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EH&S department.
Protocol 2: Disposal of Liquid Waste Containing this compound
This protocol details the steps for the safe disposal of liquid waste containing this compound, such as unused solutions and contaminated solvents.
Materials:
-
Designated, leak-proof, and chemically resistant hazardous waste container
-
Waste labels
-
Funnels (if necessary)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and potentially a respirator depending on the volatility of the solvent.
Procedure:
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically resistant hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EH&S guidelines.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name (this compound), the solvent, and an estimate of the concentration.
-
Sealing: Securely cap the container to prevent leaks or evaporation.
-
Storage: Store the container in a secondary containment bin within a designated hazardous waste storage area.
-
Decontamination: Any equipment used for transferring the liquid waste, such as funnels, should be thoroughly decontaminated or disposed of as solid hazardous waste.
-
Disposal: Contact your institution's EH&S department for proper disposal procedures, which may include incineration or other specialized treatments.
Procedural Workflow Diagrams
The following diagrams illustrate the procedural flow for the proper disposal of solid and liquid waste contaminated with this compound, providing a clear, at-a-glance reference for laboratory personnel.
Caption: Workflow for Solid this compound Waste Disposal.
Caption: Workflow for Liquid this compound Waste Disposal.
Disclaimer: The information provided is based on general safety protocols for nanoparticles and lipid-based compounds. It is not a substitute for a formal safety assessment and disposal plan developed in consultation with your institution's Environmental Health & Safety department and in accordance with local, state, and federal regulations. Always refer to the Safety Data Sheet (SDS) for this compound and consult with your EH&S professionals before handling and disposing of this material.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AA3-DLin
For researchers and scientists at the forefront of drug development, the safe and effective handling of novel compounds is paramount. This guide provides essential safety and logistical information for the ionizable lipid AA3-DLin, a key component in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Protocols
This compound is an ionizable cationic amino lipid. While specific hazard information for pure this compound is not fully detailed, it is commonly supplied in an ethanol solution. The primary immediate hazards are associated with the solvent. The ethanol solution is classified as flammable and can cause serious eye irritation. Therefore, it is crucial to handle this substance with appropriate care in a well-ventilated area, away from heat and open flames.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects against splashes of the ethanol solution and potential contact with the lipid itself. |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving recommended | Provides a barrier against skin contact with the lipid and the ethanol solvent. Double-gloving offers additional protection in case of a tear in the outer glove. |
| Body Protection | Laboratory Coat | Standard | Protects against minor spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required | Use in a chemical fume hood | Engineering controls such as a fume hood are the primary means of preventing inhalation exposure. |
Engineering Controls and Work Practices
To minimize the risk of exposure, all handling of this compound and the formulation of lipid nanoparticles should be conducted within a certified chemical fume hood. This engineering control is critical for preventing the inhalation of any potential aerosols and vapors from the ethanol solvent.
Standard good laboratory practices should be strictly followed. This includes avoiding eating, drinking, or smoking in the laboratory and washing hands thoroughly after handling the material.
Operational Plan: From Receipt to Disposal
A clear and systematic operational plan is vital for the safe and efficient use of this compound in your research.
Caption: A flowchart outlining the key logistical steps for the safe handling of this compound from receipt to disposal.
Disposal Plan
All waste materials that have come into contact with this compound, including empty vials, used gloves, and other contaminated disposables, should be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all this compound contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with non-hazardous waste.
-
Containerization: Use a leak-proof and puncture-resistant container for all sharps and liquid waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and a description of the contents, including "this compound" and "Ethanol."
-
Storage: Store the sealed waste container in a designated and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
By implementing these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific advancements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
